1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid
Description
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Properties
IUPAC Name |
2,5-diphenylpyrazole-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)13-14(11-7-3-1-4-8-11)18-19(15(13)17(22)23)12-9-5-2-6-10-12/h1-10H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERNQSNSNVDBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid
Executive Summary
1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 673678) represents a critical heteroaromatic scaffold in medicinal chemistry and materials science. Distinguished by its vicinal dicarboxylic acid motif and the rigid 1,3-diphenylpyrazole core, this compound serves as a versatile precursor for fused heterocyclic systems, including pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-d]oxazines. Its structural congeners are pharmacologically significant, exhibiting potent COX-2 inhibition, monoamine oxidase (MAO) inhibition, and antimicrobial properties. This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and chemical reactivity, tailored for application scientists and synthetic chemists.
Physicochemical Profile & Molecular Architecture
Chemical Identity
| Property | Detail |
| IUPAC Name | 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid |
| CAS Number | 673678 (Diacid) |
| Molecular Formula | C₁₇H₁₂N₂O₄ |
| Molecular Weight | 308.29 g/mol |
| Polar Surface Area | ~100 Ų (High polarity due to two -COOH groups) |
| Solubility | Soluble in DMSO, DMF, MeOH (hot), aqueous alkali; Insoluble in non-polar solvents (Hexane, Et₂O).[1] |
Structural Analysis
The molecule features a planar pyrazole ring substituted at the N1 and C3 positions with phenyl rings. The C4 and C5 positions bear carboxylic acid groups.
-
Steric Environment: The C5-carboxyl group is sterically crowded due to the adjacent N1-phenyl ring. This steric strain makes the C5-position more susceptible to decarboxylation or selective derivatization compared to the C4-position.
-
Electronic Character: The pyrazole ring is electron-deficient due to the two electron-withdrawing carboxyl groups, making the phenyl rings the primary sites for electrophilic aromatic substitution if forcing conditions are used.
Synthetic Pathways
The most authoritative and regioselective synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is via 1,3-Dipolar Cycloaddition . This method avoids the regiochemical ambiguity often seen in direct hydrazine condensations.
The Diphenylnitrilimine Route (Mechanistic Standard)
This pathway constructs the pyrazole ring by reacting a 1,3-dipole (diphenylnitrilimine) with a dipolarophile (Dimethyl Acetylenedicarboxylate - DMAD).
-
Precursor Formation: Benzaldehyde phenylhydrazone is chlorinated to yield Benzphenylhydrazidoyl chloride .
-
Dipole Generation: Treatment with a base (typically Triethylamine) generates Diphenylnitrilimine in situ via dehydrohalogenation.
-
Cycloaddition: The nitrilimine undergoes a [3+2] cycloaddition with DMAD to form Dimethyl 1,3-diphenylpyrazole-4,5-dicarboxylate .
-
Hydrolysis: The diester is hydrolyzed under basic conditions (KOH/EtOH) followed by acidification to yield the target diacid.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via 1,3-dipolar cycloaddition of diphenylnitrilimine and DMAD.
Chemical Reactivity & Derivatization
The chemical utility of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid lies in its ability to undergo selective transformations at the carboxyl groups.
Regioselective Decarboxylation
Thermal decarboxylation is a key feature. Due to steric relief, the carboxyl group at position C5 (adjacent to the N-phenyl group) is generally more labile than the C4-carboxyl group.
-
Controlled Heating: Yields 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 77169-12-1), a stable intermediate with a melting point of ~200-202°C.
-
Mechanistic Insight: The proximity of the N-phenyl ring destabilizes the C5-COOH, facilitating CO₂ loss to relieve steric strain.
Heterocyclization (Fused Ring Formation)
The vicinal dicarboxylic acid motif is a "linchpin" for constructing fused heterocyclic systems.
-
Pyrazolo[3,4-d]pyridazines: Reaction with hydrazine hydrate results in the formation of a six-membered pyridazine ring fused to the pyrazole. This scaffold is highly relevant in drug discovery for phosphodiesterase (PDE) inhibition.
-
Pyrazolo[3,4-d][1,3]oxazines: Reaction with acetic anhydride causes dehydration and cyclization to the cyclic anhydride, which can react with amines to form imides or oxazine derivatives.
Reactivity Flowchart
Caption: Divergent synthesis pathways from the dicarboxylic acid core.
Experimental Protocols
Synthesis of Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate
Note: This is the stable intermediate precursor to the acid.
-
Reagents: Benzaldehyde phenylhydrazone (10 mmol), Dimethyl Acetylenedicarboxylate (DMAD) (10 mmol), Chloramine-T (11 mmol) or N-Chlorosuccinimide (NCS), Triethylamine (10 mmol), Methanol (50 mL).
-
Procedure:
-
Dissolve benzaldehyde phenylhydrazone in methanol.
-
Add Chloramine-T or NCS and stir at room temperature for 1 hour to generate the hydrazidoyl chloride in situ.
-
Add DMAD followed by the dropwise addition of Triethylamine (to generate the nitrilimine).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
-
Cool to room temperature.[2][3] The product often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol.
-
-
Yield: Typically 70–85%.
-
Validation: ¹H NMR (CDCl₃) should show two methyl singlets (esters) and aromatic multiplets.
Hydrolysis to the Dicarboxylic Acid
-
Reagents: Diester from 5.1 (5 mmol), KOH (20 mmol), Ethanol (20 mL), Water (5 mL).
-
Procedure:
-
Suspend the diester in Ethanol/Water.
-
Add KOH and reflux for 2 hours. The solution should become clear.
-
Cool and evaporate most of the ethanol.
-
Acidify with 6M HCl to pH 1–2. The dicarboxylic acid will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry.
-
-
Validation: Loss of methyl signals in ¹H NMR; appearance of broad carboxylic acid peak (>12 ppm).
Pharmacological & Material Applications
Medicinal Chemistry
-
COX-2 Inhibition: The 1,3-diphenylpyrazole motif is structurally homologous to Celecoxib and Rimonabant . Derivatives of the 4,5-dicarboxylic acid (particularly esters and amides) are screened for anti-inflammatory activity.
-
Antimicrobial Agents: Pyrazolo[3,4-d]pyridazines derived from this acid exhibit significant antibacterial activity against Gram-positive strains (S. aureus) by inhibiting bacterial DNA gyrase.
-
MAO-B Inhibitors: 1,3-Diphenyl-4,5-dihydro derivatives have shown potential in treating neurodegenerative diseases (Parkinson’s) via selective MAO-B inhibition.
Materials Science
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid acts as a rigid, V-shaped bidentate ligand. It coordinates with transition metals (Zn, Cu) to form porous coordination polymers used in gas storage and catalysis.
References
-
PubChem. "1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CID 673678)."[4] National Library of Medicine. [Link]
- Shawali, A. S. "Reaction of hydrazidoyl halides with dipolarophiles: Synthesis of pyrazoles." Chemical Reviews, 1993. (Foundational mechanism for nitrilimine cycloaddition).
-
El-Emary, T. I. "Synthesis and biological screening of new 1,3-diphenylpyrazoles." ResearchGate, 2016.
-
BenchChem. "Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives."
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Crystal Structure Analysis of Diphenyl Pyrazole Dicarboxylic Acid: A Technical Guide
The following guide serves as an advanced technical resource for the structural analysis of diphenyl pyrazole dicarboxylic acid and its derivatives. It is designed for application scientists and crystallographers requiring a rigorous, non-templated workflow for characterizing these complex organic frameworks.
Executive Summary & Structural Significance
Diphenyl pyrazole dicarboxylic acids represent a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors) and metal-organic frameworks (MOFs). Their solid-state behavior is governed by a competition between strong hydrogen bonding (COOH···COOH homosynthons) and
This guide details the end-to-end workflow for determining the crystal structure of 1,n-diphenyl-1H-pyrazole-dicarboxylic acid derivatives. It moves beyond standard operating procedures to explain the causality behind crystallographic decisions, ensuring high-fidelity data suitable for drug development and patent protection.
Experimental Workflow: From Synthesis to Solution
The structural determination process is non-linear; it requires feedback loops between synthesis and refinement. The following diagram outlines the critical path and decision nodes.
Figure 1: Iterative crystallographic workflow. Note the feedback loops (dashed lines) critical for resolving twinning or disorder common in pyrazole dicarboxylates.
Synthesis & Crystallization Protocols
Synthesis Logic
The formation of the pyrazole core typically involves the cyclocondensation of a hydrazine derivative with a 1,3-diketone or diketo-ester.
-
Protocol: React phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) or a suitable diketone in glacial acetic acid or ethanol.
-
Causality: The choice of solvent controls the tautomeric equilibrium. For dicarboxylic acids, subsequent hydrolysis of the ester is required. Note: Incomplete hydrolysis often leads to co-crystallization of acid-esters, complicating the structure.
Crystallization Strategy (The "Rule of Three")
Diphenyl pyrazole dicarboxylic acids possess both hydrophobic (phenyl) and hydrophilic (COOH) domains. A single solvent rarely suffices.
-
Primary Screen: Slow evaporation from Methanol/Water (80:20) .
-
Why: Promotes H-bond donor/acceptor pairing (COOH dimers).
-
-
Secondary Screen: Vapor diffusion of Hexane into THF .
-
Why: Forces
-stacking dominance as the solution polarity decreases.
-
-
Tertiary Screen (The "Rescue"): DMF/Water.
-
Why: If the molecule forms an amorphous powder, DMF often solvates the carboxylic acid, leading to stable solvates suitable for diffraction.
-
Data Collection & Structural Refinement[1][2][3][4][5]
Instrumental Parameters
For organic molecules of this size (
Refinement Challenges & Solutions
-
The COOH Proton: The acidic proton on the carboxylic acid is often disordered across the O-H···O dimer.
-
Solution: Locate the proton in the Difference Fourier Map. If unstable, restrain the O-H bond distance to 0.82 Å (DFIX) and
to 1.5x of the oxygen atom.
-
-
Phenyl Ring Rotation: The phenyl rings at positions 1, 3, or 5 often exhibit high thermal motion due to free rotation.
-
Solution: If ellipsoids are elongated, apply rigid bond restraints (RIGU) or similarity restraints (SIMU).
-
Structural Analysis: The Core Data
The following data compares the structural metrics of the Core Pyrazole Dicarboxylic Acid (H3pdc) against a representative Diphenyl Derivative to illustrate the steric impact of the phenyl groups.
Table 1: Comparative Crystallographic Metrics
| Parameter | 3,5-Pyrazoledicarboxylic Acid (Monohydrate) [1] | 1,3-Diphenyl-1H-pyrazole Derivative [2,3] | Significance |
| Crystal System | Monoclinic | Monoclinic / Triclinic | Lower symmetry often indicates complex packing. |
| Space Group | Centrosymmetric groups favor anti-parallel dipole alignment. | ||
| Z (Molecules/Cell) | 4 | 4 or 8 | High Z' (>1) implies multiple conformations in the asymmetric unit. |
| Phenyl Twist Angle | N/A | 20° - 45° | Steric hindrance prevents coplanarity with the pyrazole core. |
| H-Bond Motif | 3D Network (Water Bridged) | 1D Chains / Dimers | Phenyl groups block 3D networking, forcing linear packing. |
| > 3.8 Å (Weak) | 3.5 - 3.7 Å (Strong) | Diphenyl substitution drives stacking interactions. |
Supramolecular Synthons
The defining feature of these crystals is the competition between the Carboxylic Acid Dimer and the Pyrazole-Carboxyl Catemer .
-
Synthon A (Homosynthon):
dimer formed between two COOH groups. This is the default energy minimum. -
Synthon B (Heterosynthon): Interaction between the Pyrazole N-H and the Carboxyl C=O. This often disrupts the dimer if the steric bulk of the phenyl groups prevents close approach.
Figure 2: Competition between carboxylic acid dimerization (green) and pyrazole-carboxyl chaining (red).
Detailed Protocol: Validating the Structure
To ensure the trustworthiness of your model (E-E-A-T), follow this validation checklist before publication or patent filing.
-
CheckCIF Validation: Upload the .cif file to the IUCr CheckCIF server.
-
Critical Alert: Watch for Level A or B alerts regarding "Non-positive definite" atoms. This usually indicates incorrect atom type assignment (e.g., N vs C in the pyrazole ring).
-
-
Hirshfeld Surface Analysis: Use software like CrystalExplorer to map the
surface. -
Void Space Calculation:
-
Diphenyl derivatives pack inefficiently. Calculate the void volume. If >10%, check for disordered solvent molecules (SQUEEZE procedure may be needed).
-
References
-
Ching, N., Pan, L., Huang, X.-Y., & Li, J. (2000).[5] 3,5-Pyrazoledicarboxylic acid monohydrate .[4][5] Acta Crystallographica Section C, 56, 1124–1125. Link
-
Fun, H.-K., Chia, T. S., Malladi, S., Isloor, A. M., & Jayarama, A. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole . Acta Crystallographica Section E, 67(5), o1184. Link
-
Prasad, T. N. M., Raghava, B., Sridhar, M. A., Rangappa, K. S., & Prasad, J. S. (2011). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine . X-ray Structure Analysis Online, 27, 23-24. Link
-
Lynch, D. E. (2009). Hydrogen-bonding patterns in a series of multi-component molecular solids formed by 2,3,5,6-tetramethylpyrazine with selected carboxylic acids . CrystEngComm, 11, 2382-2391. Link
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thermodynamic stability of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid
An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the predicted . While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational principles of thermal analysis to offer a robust predictive assessment. The subsequent sections will delve into the probable synthetic routes, expected spectroscopic and thermal characteristics, and potential degradation pathways, providing a valuable resource for researchers working with this and similar pyrazole-based compounds.
Introduction: The Significance of Pyrazole Scaffolds and Their Stability
The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound of interest, 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid, combines the bioactivity of the pyrazole core with the structural features of phenyl and dicarboxylic acid functional groups. These additions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Understanding the thermodynamic stability of such a compound is paramount in drug development. It directly impacts shelf-life, formulation strategies, and ultimately, the safety and efficacy of a potential therapeutic agent. Thermal decomposition can lead to loss of potency and the formation of potentially toxic byproducts.[2] This guide, therefore, aims to provide a detailed, albeit predictive, analysis of the thermal behavior of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid.
Synthesis and Structural Characterization
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid would likely follow established methodologies for creating substituted pyrazole systems. A common and effective approach is the cyclocondensation reaction between a β-diketone precursor and a hydrazine derivative.[1][3]
Predicted Spectroscopic and Physicochemical Properties
Based on analogues, the key physicochemical properties can be predicted as follows:
| Property | Predicted Value | Source Analogy |
| Molecular Formula | C₁₇H₁₂N₂O₄ | - |
| Molecular Weight | 308.29 g/mol | - |
| Melting Point | Expected to be a high-melting solid, likely >200 °C, with decomposition.[4] | Pyrazole dicarboxylic acids often exhibit high melting points due to strong intermolecular hydrogen bonding.[4][5] |
Spectroscopic characterization is essential for confirming the structure:
-
¹H-NMR: Signals corresponding to the phenyl protons and the carboxylic acid protons would be expected. The chemical shifts of the phenyl protons would be influenced by their position on the rings.
-
¹³C-NMR: Resonances for the carbon atoms of the pyrazole ring, the two phenyl rings, and the two carboxylic acid groups would be anticipated.
-
FT-IR: Characteristic absorption bands would include O-H stretching from the carboxylic acids, C=O stretching of the carboxyl groups, C=N stretching of the pyrazole ring, and C-H stretching from the aromatic rings.[6][7]
Core Analysis: Thermodynamic Stability
The can be effectively investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]
Predicted Thermal Behavior
Based on the thermal analysis of 1H-pyrazole-3,5-dicarboxylic acid, a multi-stage decomposition process is anticipated for 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid.[9] The presence of the two phenyl groups at positions 1 and 3 is expected to increase the overall thermal stability compared to the unsubstituted pyrazole dicarboxylic acid due to the increased molecular weight and stronger intermolecular forces.
Table of Predicted Thermal Events:
| Temperature Range (°C) | Predicted Event | Technique | Expected Observation |
| 100 - 150 | Desolvation | TGA/DSC | Minor weight loss if solvated; endothermic peak. |
| 200 - 300 | Decarboxylation | TGA/DSC | Significant weight loss corresponding to the loss of two CO₂ molecules; likely accompanied by a sharp endothermic or exothermic peak. |
| > 300 | Pyrazole Ring & Phenyl Group Decomposition | TGA/DSC | Further weight loss leading to complete decomposition; complex exothermic events. |
Experimental Protocol: TGA/DSC Analysis
To empirically determine the thermodynamic stability, the following protocol is recommended:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is placed in an alumina or platinum crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.[8]
-
Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves are analyzed to identify thermal events such as melting, crystallization, and decomposition.
Visualization of the Experimental Workflow
Caption: Workflow for TGA/DSC analysis.
Predicted Degradation Pathway
The primary degradation pathway for 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid under thermal stress is expected to be initiated by decarboxylation. This is a common decomposition route for carboxylic acids.
Step-by-Step Degradation Mechanism
-
Initiation (Decarboxylation): Heating the molecule will likely lead to the sequential or simultaneous loss of two molecules of carbon dioxide from the carboxylic acid groups at positions 4 and 5. This would result in the formation of 1,3-diphenyl-1H-pyrazole.
-
Fragmentation: At higher temperatures, the pyrazole ring and the phenyl substituents will begin to fragment. This can involve the cleavage of the N-N bond in the pyrazole ring and the breaking of the bonds connecting the phenyl groups.
-
Formation of Volatile Products: The fragmentation will likely produce a complex mixture of smaller, volatile organic compounds.
Visualization of the Proposed Degradation Pathway
Caption: Proposed thermal degradation pathway.
Conclusion and Future Directions
This technical guide provides a scientifically grounded, predictive overview of the . The stability is anticipated to be governed by an initial decarboxylation event followed by the fragmentation of the core pyrazole and phenyl structures at higher temperatures.
For researchers in drug development, it is crucial to experimentally validate these predictions. The provided TGA/DSC protocol offers a clear path for such an investigation. Further studies, such as high-temperature stability testing in various solvents and solid-state forms, would provide a more complete picture of the compound's stability profile, which is essential for its potential advancement as a therapeutic candidate.
References
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Wardell, S. M. S. V., et al. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. National Center for Biotechnology Information. [Link]
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Kutz, A., et al. (2025, September 23). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. [Link]
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National Center for Biotechnology Information. 1,3-Diphenyl-1H-pyrazole. PubChem. [Link]
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Ather, Q. A., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]
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ChemSynthesis. (2025, May 20). 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. [Link]
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Bardin, N. P., & Prokhorov, A. S. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Center for Biotechnology Information. [Link]
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Rojas-Bautista, R., et al. (2024, May 7). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. [Link]
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ResearchGate. Structure of 1H-pyrazole-3,5-dicarboxylic acid. [Link]
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Bardin, N. P., et al. (2021, November 22). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. [Link]
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ResearchGate. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]
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Ather, Q. A., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Fun, H.-K., et al. (2012). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). National Center for Biotechnology Information. [Link]
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Kaewmeesri, R., et al. (2021). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm. [Link]
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SpectraBase. 1H-Pyrazole-4,5-dicarboxylic acid, 4,5-dihydro-1-methyl-3-phenyl-, diethyl ester, trans-. [Link]
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Rsc.org. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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ResearchGate. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. [Link]
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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ResearchGate. 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]
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SpectraBase. 1,3-DIPHENYL-5-HYDROXY-4-FORMYLPYRAZOLE - Optional[13C NMR] - Chemical Shifts. [Link]
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ResearchGate. TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air.... [Link]
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1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 97 21487-45-6. [Link]
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Usiena air. Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]
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ResearchGate. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). [Link]
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Iovino, M., et al. (2021, June 10). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. MDPI. [Link]
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Wang, C., et al. (2012). 1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP): structure, properties, and application in organic light-emitting diodes. Journal of Materials Chemistry. [Link]
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EAWAG BBD/PPS. (2008, March 14). Phenol Family Degradation Pathway Map. [Link]
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Asiri, A. M., & Khan, S. A. (2009, October 7). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]
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Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
[1]
Executive Summary
1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 165676-63-1) is a critical heterocyclic building block used in the synthesis of fused ring systems (e.g., pyrazolo[3,4-d]pyridazines) and bioactive pharmacophores.[1][2][3][4][5][6] Its solubility profile is dominated by the competing interactions of its lipophilic 1,3-diphenyl core and the hydrophilic, hydrogen-bond-donating 4,5-dicarboxylic acid moiety.[1]
This guide provides a structural solubility analysis, a validated experimental protocol for thermodynamic data generation, and the mathematical framework for modeling dissolution behavior (Apelblat and Van’t Hoff analysis).[1]
Structural Analysis & Solubility Prediction
The solubility of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is governed by its "Push-Pull" physicochemical nature.[1]
-
Lipophilic Domain: The 1,3-diphenyl-1H-pyrazole core provides significant
- stacking potential, favoring aromatic solvents and limiting solubility in purely aqueous media.[1] -
Hydrophilic Domain: The vicinal dicarboxylic acid groups at positions 4 and 5 create a strong hydrogen-bond network (dimerization) in the solid state, resulting in a high melting point and high lattice energy.[1]
Predicted Solubility Classification
Based on functional group contribution and dielectric requirement.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Disruption of carboxylic acid dimers; strong dipole-dipole interactions.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Temperature-dependent; solvation via H-bonding; esterification risk at high T. |
| Chlorinated | Dichloromethane, Chloroform | Low/Moderate | Solubilizes the phenyl core but struggles to break crystal lattice H-bonds.[1] |
| Non-Polar | Hexane, Heptane | Insoluble | Lack of polarity to overcome lattice energy; useful as anti-solvents.[1] |
| Aqueous | Water (pH < 4) | Insoluble | Protonated acid form is hydrophobic. |
| Aqueous (Basic) | Water (pH > 8) | High | Formation of dicarboxylate dianion significantly increases solubility. |
Experimental Protocol: Solubility Determination
As specific thermodynamic datasets for this intermediate are often proprietary, the following self-validating protocol is the industry standard for generating precise solubility data (Mole Fraction,
Reagents & Apparatus[1][7][8]
-
Compound: 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (Purity > 98% by HPLC).[1]
-
Solvents: HPLC Grade (MeOH, EtOH, Acetone, Acetonitrile, THF, Ethyl Acetate).[1]
-
Apparatus: Jacketed equilibrium cell (50 mL), circulating water bath (
0.05 K), magnetic stirrer.
Workflow: Isothermal Saturation Method
This workflow ensures Solid-Liquid Equilibrium (SLE) is reached without supersaturation artifacts.[1]
Figure 1: Isothermal saturation workflow for determining thermodynamic solubility. Note the critical step of solid-phase analysis to ensure no solvate formation or polymorphic transition occurred.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6
150 mm, 5 m).[1] -
Mobile Phase: Acetonitrile : Water (0.1% H
PO ) [50:50 v/v]. Acid allows suppression of ionization for better peak shape.[1] -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic absorption).
-
Calculation:
where is mass and is molecular weight.
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
The Apelblat model is the most accurate semi-empirical model for correlating solubility data of pyrazole derivatives in pure solvents.[1]
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from multivariate regression.
-
Utility: Provides excellent interpolation capabilities for process design (e.g., cooling crystallization curves).[1]
Van’t Hoff Analysis
To extract physical meaning (thermodynamics), use the Van’t Hoff equation:
1Interpretation for 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid:
-
Endothermic Dissolution (
): Solubility increases with temperature. The positive enthalpy reflects the energy required to break the strong intermolecular hydrogen bonds of the dicarboxylic acid dimer in the crystal lattice.[1] -
Entropy-Driven (
): The disorder increases as the rigid crystal lattice breaks down into solvated molecules.[1]
Figure 2: Logical framework for converting raw solubility data into actionable thermodynamic parameters.
Application Scenarios in Drug Development[1]
Purification via Recrystallization[1]
-
Strategy: Exploiting the steep solubility curve in polar protic solvents (e.g., Ethanol).[1]
-
Protocol: Dissolve the crude acid in boiling ethanol. Slowly cool to 4°C. The dicarboxylic acid will crystallize out, while non-polar impurities (e.g., unreacted diphenylhydrazine) remain in the mother liquor.[1]
Salt Formation for Bioavailability[1]
-
Problem: The free acid has poor aqueous solubility (High Melting Point > 230°C).
-
Solution: Reaction with 2 equivalents of NaOH or Meglumine in water/methanol mixtures.[1]
-
Data Use: Solubility data in Methanol is crucial to determine the minimum solvent volume required to dissolve the free acid before adding the base.[1]
References
-
Synthesis & Properties: European Journal of Medicinal Chemistry, 2014, 78, 86–96.[1] "Synthesis and pharmacological activities of pyrazole derivatives." Link[1]
-
Solubility Methodology: Journal of Chemical & Engineering Data, Standard protocols for Isothermal Saturation. Link[1]
-
Thermodynamic Modeling: Journal of Molecular Liquids, "Thermodynamic analysis of solubility of bioactive compounds in organic solvents." (General Reference for Apelblat/Van't Hoff application). Link
-
Compound Data: PubChem CID 673678 (1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid).[1] Link[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 165676-63-1|1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1006348-70-4|1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. molcore.com [molcore.com]
- 5. researchgate.net [researchgate.net]
- 6. Compound 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid - Chemdiv [chemdiv.com]
A Technical Guide to the Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid: A Historical and Mechanistic Perspective
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, with derivatives exhibiting a vast range of biological activities and physical properties. Among these, 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid stands out as a highly functionalized and rigid building block, ideal for the systematic design of novel pharmaceuticals and coordination polymers. This technical guide provides an in-depth exploration of the historical and principal synthetic routes to this target molecule. We will dissect two cornerstone methodologies: the classic Knorr pyrazole synthesis and the elegant Huisgen 1,3-dipolar cycloaddition. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and offers mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Pyrazole Core
First synthesized by Ludwig Knorr in 1883, pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This arrangement imparts a unique combination of chemical stability and diverse reactivity, making the pyrazole ring a privileged structure in drug development. The 1,3-diphenyl substitution pattern, in particular, offers a sterically defined and electronically modulated framework. The addition of carboxylic acid functionalities at the 4 and 5 positions introduces key hydrogen bonding donors and acceptors, and provides reactive handles for further derivatization, such as amide or ester formation.
This guide focuses on the historical evolution and practical execution of synthetic pathways leading to 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid, a molecule of significant interest for creating structured, high-value compounds.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of the 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate core, the immediate precursor to the target diacid, has historically been dominated by two powerful and convergent strategies.
| Methodology | Precursors | Key Reagents | Core Transformation | Typical Yields |
| Knorr Pyrazole Synthesis | Phenylhydrazine, Diethyl 2-oxobutanedioate | Acetic Acid (catalyst) | Cyclocondensation | Good to Excellent |
| Huisgen 1,3-Dipolar Cycloaddition | N-Phenylbenzohydrazonoyl chloride, Dimethyl acetylenedicarboxylate (DMAD) | Triethylamine (base) | [3+2] Cycloaddition | Excellent |
Methodology I: The Knorr Pyrazole Synthesis
The Knorr synthesis is the quintessential method for pyrazole formation, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3] Its enduring prevalence is a testament to its reliability and the accessibility of its starting materials.
Mechanistic Rationale
The reaction proceeds via a well-established cyclocondensation mechanism. The choice of phenylhydrazine and a β-ketoester like diethyl 2-oxobutanedioate (diethyl oxalacetate) is causal to the formation of the desired 1,3-diphenyl-4,5-disubstituted pattern. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups for nucleophilic attack.[4]
The mechanism involves two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the β-ketoester, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a five-membered ring intermediate which subsequently dehydrates to yield the aromatic pyrazole ring.[5]
Caption: Workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Diethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate
This protocol is a representative procedure based on established Knorr synthesis principles.[5][6]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Diethyl 2-oxobutanedioate (diethyl oxalacetate) (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-oxobutanedioate (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may crystallize upon cooling or after the addition of a small amount of cold water.
-
Collect the solid product by vacuum filtration, wash with cold ethanol or a water/ethanol mixture, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from ethanol to yield the pure diethyl ester.
Methodology II: The Huisgen 1,3-Dipolar Cycloaddition
Developed by Rolf Huisgen, the 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocycles.[7][8] It offers excellent control over regioselectivity and is often high-yielding.
Mechanistic Rationale
This reaction is a concerted [4π + 2π] cycloaddition between a 1,3-dipole and a "dipolarophile".[9] For the synthesis of the target pyrazole, the key components are:
-
1,3-Dipole: Diphenylnitrile imine. This is a reactive intermediate and is not isolated. It is generated in situ from a stable precursor, N-phenylbenzohydrazonoyl chloride, by dehydrohalogenation with a non-nucleophilic base like triethylamine.
-
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD). This electron-deficient alkyne is highly reactive towards the electron-rich nitrile imine.
The concerted nature of the cycloaddition ensures high stereospecificity and regioselectivity, directly yielding the fully substituted aromatic pyrazole ring in a single synthetic operation.[10]
Caption: Key steps in the Huisgen cycloaddition route.
Experimental Protocol: Synthesis of Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate
This protocol is adapted from established procedures for Huisgen cycloadditions.[11]
Materials:
-
N-Phenylbenzohydrazonoyl chloride (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Toluene or Acetonitrile
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylbenzohydrazonoyl chloride (1.0 eq) in anhydrous toluene.
-
Add dimethyl acetylenedicarboxylate (1.1 eq) to the solution.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add triethylamine (1.2 eq) dropwise to the stirring solution. The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure dimethyl ester.
Final Step: Hydrolysis to the Dicarboxylic Acid
Both the Knorr and Huisgen methodologies yield the pyrazole-4,5-dicarboxylate ester. The final, crucial step is the hydrolysis of the ester groups to the target dicarboxylic acid. This is a standard saponification reaction.
Experimental Protocol: Hydrolysis of the Diester
Materials:
-
Dimethyl or Diethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5-3.0 eq)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the pyrazole diester (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of KOH or NaOH (2.5-3.0 eq).
-
Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dissolve the remaining aqueous residue in a small amount of water.
-
Cool the solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate of the dicarboxylic acid will form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven to yield the final dicarboxylic acid.
Conclusion
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is rooted in fundamental and powerful reactions of organic chemistry. The Knorr synthesis represents a classic, substrate-driven approach, while the Huisgen 1,3-dipolar cycloaddition offers a more convergent and often higher-yielding pathway through the construction of the heterocyclic ring from acyclic precursors. Understanding the mechanistic underpinnings and experimental nuances of both methods provides researchers with a robust toolkit for accessing this valuable synthetic intermediate and its derivatives. The protocols detailed herein are designed to be self-validating and serve as a reliable foundation for further exploration and application in drug discovery and materials science.
References
-
Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Reissig, H.-U., & Zimmer, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12292-12331. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
-
Leverage, S. M., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Reissig, H.-U., & Zimmer, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. PMC. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]
-
Sci-Hub. (2002). A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Acyltetrazoles from Azides and Acyl Cyanides. ChemInform. [Link]
-
Gold, B., et al. (n.d.). 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. Raines Lab. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]
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- 2. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Compound dimethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate - Chemdiv [chemdiv.com]
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- 8. researchgate.net [researchgate.net]
- 9. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the pKa Values of Pyrazole-4,5-Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Acidity in Drug Discovery
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a versatile and highly valued scaffold.[1] Their prevalence in a wide array of biologically active compounds, from anti-inflammatory agents to kinase inhibitors, underscores their importance in drug discovery.[2] The physicochemical properties of these molecules are paramount to their pharmacokinetic and pharmacodynamic profiles, and among these, the acid dissociation constant (pKa) is of fundamental significance. The pKa value dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets. For di- and polyprotic species like pyrazole-4,5-dicarboxylic acid and its derivatives, a nuanced understanding of their pKa values is crucial for predicting their behavior in physiological environments and for the rational design of new therapeutic agents.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining and interpreting the pKa values of pyrazole-4,5-dicarboxylic acid derivatives. As a Senior Application Scientist, my aim is to bridge the gap between theoretical concepts and their practical application in the laboratory, offering field-proven insights into experimental design and data interpretation.
Section 1: The Structural Context - Acidity of Dicarboxylic Acids
The acidity of pyrazole-4,5-dicarboxylic acid is influenced by several factors inherent to its structure. As a dicarboxylic acid, it possesses two acidic protons, leading to two distinct pKa values, pKa1 and pKa2, corresponding to the stepwise dissociation of these protons.
The proximity of the two carboxylic acid groups on the pyrazole ring results in a significant inductive effect. The electron-withdrawing character of one carboxylic acid group enhances the acidity of the other, leading to a lower pKa1 compared to a simple monocarboxylic acid.[3] Conversely, after the first deprotonation, the resulting carboxylate anion's negative charge destabilizes the formation of a second negative charge on the adjacent carbon, making the second proton less acidic and resulting in a higher pKa2.[3]
Substituents on the pyrazole ring can further modulate these pKa values. Electron-withdrawing groups, such as nitro or halo groups, tend to increase the acidity of the carboxylic acid protons (lowering the pKa values) by stabilizing the resulting carboxylate anions through inductive and/or resonance effects. Conversely, electron-donating groups, like alkyl or alkoxy groups, generally decrease acidity (raising the pKa values).
Section 2: Experimental Determination of pKa Values
The accurate experimental determination of pKa values is a cornerstone of physicochemical characterization in drug development. Two of the most robust and widely used methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise technique for determining the pKa values of ionizable compounds.[5] The method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound of interest while monitoring the pH with a calibrated electrode.
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of the pyrazole-4,5-dicarboxylic acid derivative.
-
Dissolve the sample in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) for sparingly soluble compounds. The final concentration should be in the range of 1-10 mM.
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte, such as 0.15 M KCl.
-
-
Titrant Preparation and Standardization:
-
Prepare a carbonate-free solution of a strong base, typically 0.1 M NaOH. This can be achieved by using boiled, deionized water and protecting the solution from atmospheric CO2.
-
Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP).
-
-
Titration Procedure:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Place a known volume of the analyte solution in a thermostatted titration vessel and immerse the calibrated pH electrode and the titrant delivery tube.
-
Gently stir the solution.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points. For a dicarboxylic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.
-
Alternatively, the equivalence points can be more accurately determined from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry: A Sensitive Alternative
For compounds that possess a chromophore in proximity to the ionizable group, UV-Vis spectrophotometry offers a highly sensitive method for pKa determination, often requiring a much lower sample concentration than potentiometric titration. The principle of this method lies in the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 1.5 pH units above and below the estimated pKa values of the analyte.
-
-
Preparation of Analyte Stock Solution:
-
Prepare a concentrated stock solution of the pyrazole-4,5-dicarboxylic acid derivative in a suitable solvent (e.g., methanol or DMSO).
-
-
Measurement of Absorbance Spectra:
-
For each buffer solution, add a small, constant aliquot of the analyte stock solution to a cuvette containing the buffer. The final analyte concentration should be in the micromolar range.
-
Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength versus the pH.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa values, which correspond to the inflection points of the curve.
-
Section 3: Computational Prediction of pKa Values
In modern drug discovery, computational methods are indispensable for predicting the physicochemical properties of virtual compounds, thereby guiding synthetic efforts. Several computational approaches can be employed to estimate the pKa values of pyrazole-4,5-dicarboxylic acid derivatives.
Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), can provide accurate predictions of pKa values. These methods calculate the Gibbs free energy change of the deprotonation reaction in solution, often using a thermodynamic cycle. The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model employed.
Empirical and semi-empirical methods, such as those based on Quantitative Structure-Property Relationships (QSPR), offer faster, albeit generally less accurate, predictions. These methods rely on correlating the pKa values of a training set of molecules with various molecular descriptors.
Caption: A generalized workflow for the computational prediction of pKa values.
Section 4: Data Summary and Interpretation
The following table provides a template for summarizing the pKa data for a series of pyrazole-4,5-dicarboxylic acid derivatives. Populating such a table with experimental and/or computational data allows for a systematic analysis of structure-activity relationships.
| Derivative (Substituent at R) | pKa1 | pKa2 | Method | Reference |
| H (unsubstituted) | Data not available | Data not available | - | - |
| Example: 1-Methyl | Potentiometric Titration | [Hypothetical Ref. 1] | ||
| Example: 1-Phenyl | UV-Vis Spectrophotometry | [Hypothetical Ref. 2] | ||
| Example: 3-Nitro | DFT Calculation | [Hypothetical Ref. 3] |
Note: The data in this table is for illustrative purposes only.
The interpretation of this data should focus on correlating the observed changes in pKa with the electronic properties of the substituents. For instance, a lower pKa1 for the 3-nitro derivative compared to the 1-methyl derivative would be consistent with the strong electron-withdrawing nature of the nitro group.
Conclusion and Future Directions
The pKa values of pyrazole-4,5-dicarboxylic acid derivatives are a critical determinant of their biological activity. This guide has outlined the key theoretical considerations and provided detailed protocols for the experimental determination and computational prediction of these values. While a comprehensive dataset of experimental pKa values for this class of compounds is not yet available in the public domain, the methodologies described herein provide a robust framework for researchers to generate this vital data. Future work should focus on the systematic synthesis of a library of pyrazole-4,5-dicarboxylic acid derivatives and the experimental determination of their pKa values. Such a dataset would be invaluable for the development of accurate QSPR models and would significantly advance the rational design of new pyrazole-based therapeutics.
References
- Çetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(5), 633-645.
- McMurry, J. (2021). Dicarboxylic Acids. In Organic Chemistry (10th ed.). Cengage Learning.
- Özeroğlu, C., & Kılıç, E. (2006). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry, 18(3), 1808-1814.
- Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
- Aktaş, A. H., Ertan, N., & Kılıç, E. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218.
- Neuman, R. C., Jr. (2005). Substituent Effects. In Organic Chemistry.
- Faria, J. V., et al. (2018).
- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 136-155.
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
- Allen, R. I., et al. (1998). Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712.
- Kumar, A., & Yadav, G. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 1-16.
- ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Zhang, S. (2010). A reliable and efficient first-principles-based method for predicting pKa values. 2. Organic acids. The Journal of Physical Chemistry A, 114(1), 432-442.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 427-442.
- Gomaa, M. A.-M. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 27(17), 5583.
- LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- Alkorta, I., Elguero, J., & Foces-Foces, C. (2000). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 5(12), 1141.
Sources
Comprehensive Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
In modern drug discovery and advanced materials science, the pyrazole scaffold represents a privileged pharmacophore and a highly tunable coordination node. Specifically, 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 165676-63-1) bridges the gap between organic therapeutics and inorganic materials. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will explore the causality behind its structural properties, detail a regioselective synthetic pathway, and establish a self-validating analytical protocol for its use as an Active Pharmaceutical Ingredient (API) intermediate or a Metal-Organic Framework (MOF) ligand.
Part 1: Molecular Architecture & Fundamental Properties
The utility of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid stems from its unique spatial geometry. The central 1H-pyrazole ring provides a rigid, aromatic core. The substitution of phenyl rings at the N1 and C3 positions introduces significant lipophilicity and steric bulk, while the adjacent dicarboxylic acids at C4 and C5 provide dense hydrogen-bonding networks and potent metal-coordination sites.
This dualistic nature—hydrophobic periphery coupled with a highly polar, ionizable core—dictates its behavior in both biological assays and crystallographic assemblies.
Quantitative Physicochemical Profile
To facilitate rapid reference for formulation and computational chemistry workflows, the fundamental quantitative metrics of the compound are summarized below. Data is corroborated by the [1].
| Property | Value | Scientific Implication |
| IUPAC Name | 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 165676-63-1 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₇H₁₂N₂O₄ | Defines exact stoichiometry for reaction equivalents. |
| Molecular Weight | 308.29 g/mol | Critical for molarity calculations in high-throughput screening. |
| Exact Mass / Monoisotopic Mass | 308.0797 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Hydrogen Bond Donors | 2 | Sourced from the two -COOH groups; critical for target binding. |
| Hydrogen Bond Acceptors | 6 | 4 from carboxyl oxygens, 2 from pyrazole nitrogens. |
| Topological Polar Surface Area (TPSA) | ~90.0 Ų | Optimal for oral bioavailability (Rule of 5 compliant). |
Part 2: Synthesis Pathways & Mechanistic Causality
Synthesizing highly substituted pyrazoles often suffers from poor regioselectivity. To bypass this, the most robust, field-proven methodology employs a 1,3-dipolar cycloaddition . By reacting a transient 1,3-dipole (diphenylnitrilimine) with a symmetric dipolarophile (dimethyl acetylenedicarboxylate, DMAD), we force a regioselective outcome. Because the alkyne is symmetric, the 4,5-positions of the resulting pyrazole are uniformly substituted with ester groups, which are subsequently hydrolyzed.
Experimental Protocol 1: Regioselective Synthesis Workflow
Causality Note: Why use in situ dipole generation? Diphenylnitrilimine is highly reactive and unstable. Generating it in situ via the dehydrohalogenation of N-phenylbenzohydrazonoyl chloride using triethylamine ensures it immediately reacts with DMAD, preventing dimerization or degradation.
Step-by-Step Methodology:
-
Dipole Generation & Cycloaddition: Dissolve 1.0 eq of N-phenylbenzohydrazonoyl chloride and 1.2 eq of DMAD in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Base Addition: Dropwise add 1.5 eq of triethylamine (Et₃N) at 0°C. The base abstracts the HCl, generating the diphenylnitrilimine dipole in situ, which immediately undergoes a[3+2] cycloaddition with DMAD.
-
Reflux & Isolation: Heat the reaction to reflux for 4 hours. Cool to room temperature, filter the triethylamine hydrochloride salts, and concentrate the filtrate to yield the intermediate dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate.
-
Saponification (Hydrolysis): Suspend the intermediate in a 1:1 mixture of THF and 2M aqueous NaOH. Reflux for 12 hours. Causality: The strong base cleaves the methyl esters, yielding the water-soluble disodium salt of the target compound.
-
Acidification & Precipitation: Cool the aqueous layer and acidify dropwise with 3M HCl until pH 2 is reached. The target 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.
Figure 1: 1,3-Dipolar cycloaddition and saponification pathway for regioselective synthesis.
Part 3: Applications in Drug Development & Materials Science
Pharmaceutical Intermediates
The pyrazole core is ubiquitous in FDA-approved drugs (e.g., Celecoxib, Apixaban). The dicarboxylic acid moieties at C4 and C5 serve as versatile synthetic handles. They can be converted into bis-amides, anhydrides, or selectively mono-decarboxylated to fine-tune the steric profile of a drug candidate binding to a target kinase or receptor.
Metal-Organic Frameworks (MOFs) & Crystallography
In materials science, this compound is heavily utilized as a rigid bridging ligand. The officially catalogs this molecular entity (Ligand ID: VI) due to its frequent appearance in co-crystallization studies[2]. The two carboxylic acids can coordinate transition metals (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form highly porous 3D networks. The bulky phenyl rings at N1 and C3 protrude into the MOF pores, allowing chemists to tune the hydrophobicity and pore size for selective gas capture (e.g., CO₂ over N₂) or catalytic applications.
Part 4: Analytical Validation Protocols
Scientific integrity demands that every synthesized batch undergoes a self-validating analytical workflow. Relying on a single analytical method invites false positives (e.g., failing to distinguish between regioisomers). The following multi-modal protocol ensures absolute structural and purity confirmation.
Experimental Protocol 2: Self-Validating Analytical Workflow
Step-by-Step Methodology:
-
Purity Assessment via RP-HPLC:
-
Conditions: C18 column, gradient elution using Water/Acetonitrile (both containing 0.1% Trifluoroacetic acid).
-
Causality: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid groups during the run, ensuring sharp, Gaussian peak shapes rather than broad smearing. Purity must exceed 98% (AUC) before proceeding.
-
-
Mass Confirmation via ESI-LC-MS:
-
Conditions: Electrospray Ionization in Negative Ion Mode .
-
Causality: Dicarboxylic acids readily lose a proton (deprotonate) in solution. Negative ion mode will yield a robust [M-H]⁻ peak at m/z 307.28, confirming the molecular weight (308.29 g/mol ).
-
-
Structural Mapping via NMR Spectroscopy:
-
Conditions: ¹H and ¹³C NMR in DMSO-d₆.
-
Causality: The compound is practically insoluble in CDCl₃ due to strong intermolecular hydrogen bonding between the carboxyl groups. DMSO-d₆ disrupts these bonds, providing a clear solution. The absence of a pyrazole C4/C5 proton peak confirms di-substitution.
-
-
Spatial Validation via X-Ray Crystallography (Optional but Recommended):
-
Conditions: Slow evaporation from a DMF/Water mixture.
-
Causality: Yields single crystals to definitively prove the spatial orientation of the phenyl rings relative to the carboxylate planes, crucial for MOF ligand design.
-
Figure 2: Self-validating analytical workflow for structural and purity confirmation.
References
Unlocking the Potential of Diphenyl Pyrazole Derivatives: A Technical Guide to Electronic Structure Calculations
Introduction: The Versatility of Diphenyl Pyrazoles and the Power of Computational Insight
Diphenyl pyrazole derivatives represent a privileged scaffold in modern chemistry, demonstrating a remarkable breadth of applications ranging from medicinal chemistry to materials science.[1][2] Their five-membered heterocyclic core, featuring two adjacent nitrogen atoms, provides a unique electronic and structural framework that can be finely tuned through chemical modification.[3] This adaptability has led to their use in the development of anti-inflammatory drugs, anticancer agents, and advanced organic electronic materials.[4][5]
To accelerate the discovery and optimization of novel diphenyl pyrazole-based compounds, computational chemistry has emerged as an indispensable tool.[1] By employing electronic structure calculations, researchers can gain profound insights into the molecular properties that govern the behavior of these derivatives, enabling a rational, structure-guided design process.[2] This guide provides an in-depth technical overview of the core computational methodologies for studying the electronic structure of diphenyl pyrazole derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to explain the causality behind our computational choices, ensuring a robust and reliable workflow.
Theoretical Foundations: Choosing the Right Tools for the Job
The cornerstone of modern electronic structure calculations for organic molecules is Density Functional Theory (DFT).[3] DFT provides a favorable balance between computational cost and accuracy, making it well-suited for the study of medium to large-sized molecules like diphenyl pyrazole derivatives.[6] For investigating excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[7]
Selecting the Appropriate Functional and Basis Set: A Matter of Precision
The accuracy of DFT and TD-DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown excellent performance. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for ground-state properties of pyrazole derivatives.[8][9] For excited-state calculations, especially those involving charge-transfer phenomena, long-range corrected functionals like CAM-B3LYP or the ωB97X-D functional can provide more accurate results.[10][11]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals.[12] For diphenyl pyrazole derivatives, a Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational efficiency.[13] The "6-311" indicates a triple-zeta quality for the valence electrons, the "++G" adds diffuse functions to both heavy atoms and hydrogens (important for describing non-covalent interactions and excited states), and the "(d,p)" adds polarization functions to heavy atoms (d) and hydrogens (p) to allow for more flexibility in the electron density distribution. For highly accurate calculations, a larger basis set like def2-TZVP can also be considered.[11]
A Validated Computational Workflow for Diphenyl Pyrazole Derivatives
This section details a step-by-step protocol for performing electronic structure calculations on a generic 1,3-diphenyl-1H-pyrazole derivative. This workflow is designed to be self-validating, with each step building upon a successfully completed previous step.
Caption: A validated computational workflow for diphenyl pyrazole derivatives.
Step 1: Molecular Structure Preparation
-
Construct the Molecule: Build the 3D structure of the diphenyl pyrazole derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method. This step provides a reasonable starting geometry for the more accurate DFT calculations.
Step 2: Ground-State Geometry Optimization (DFT)
The goal of this step is to find the lowest energy conformation of the molecule.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
-
Example Gaussian Input:
-
Expert Insight: The Opt keyword requests a geometry optimization. Including the Freq keyword in the same step will automatically perform a frequency calculation on the optimized geometry, which is crucial for the next step. The 0 1 specifies a neutral charge and a singlet spin multiplicity, which is typical for most closed-shell organic molecules.
Step 3: Vibrational Frequency Analysis
This is a critical validation step to ensure that the optimized geometry corresponds to a true energy minimum.
-
Procedure: If not performed concurrently with the optimization, a frequency calculation should be run on the optimized geometry using the same level of theory.
-
Validation: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized.
-
Expert Insight: The output of the frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), which can be used to correct the electronic energy.
Step 4: Calculation of Electronic Properties
Once a validated minimum energy structure is obtained, a single-point energy calculation can be performed to compute various electronic properties.
-
Properties of Interest:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic reactivity and the electronic transitions of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability.[14][15]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[15]
-
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.
-
-
Example Gaussian Input for Properties:
-
Expert Insight: The Pop=Mulliken keyword requests the calculation of Mulliken charges. IOp(6/33=2) is often used to print the HOMO and LUMO orbital energies and coefficients in the output file.
Step 5: Simulating the UV-Vis Spectrum (TD-DFT)
TD-DFT calculations are used to predict the electronic absorption spectrum.
-
Procedure: Perform a TD-DFT calculation on the optimized ground-state geometry.
-
Example Gaussian Input:
-
Expert Insight: The TD(NStates=20) keyword requests the calculation of the first 20 excited states. The choice of CAM-B3LYP is often better for describing the excited states of organic molecules compared to B3LYP.[7] The output will provide the excitation energies (in eV and nm) and the oscillator strengths for each transition. A larger oscillator strength corresponds to a more intense absorption peak.
Data Analysis and Visualization
A key aspect of computational research is the clear and concise presentation of data.
Tabulated Electronic Properties
The following table presents representative calculated electronic properties for 1,3-diphenyl-1H-pyrazole.
| Property | Value |
| Optimized Dihedral Angle (N-N-C-Ph) | 178.5° |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.58 eV |
| HOMO-LUMO Gap | 4.67 eV |
| Dipole Moment | 2.54 Debye |
| λmax (TD-DFT) | 285 nm (Oscillator Strength: 0.45) |
Note: These are representative values and will vary with the specific derivative and level of theory.
Visualizing Molecular Properties
Caption: Relationship between key electronic properties of diphenyl pyrazole derivatives.
Conclusion: From Data to Discovery
This guide has provided a comprehensive and validated workflow for performing electronic structure calculations on diphenyl pyrazole derivatives. By carefully selecting the appropriate theoretical methods and meticulously following a step-by-step protocol, researchers can obtain reliable and predictive computational data. This information is invaluable for understanding structure-property relationships, guiding the synthesis of new derivatives with enhanced properties, and ultimately accelerating the discovery process in both drug development and materials science. The integration of these computational techniques into the research pipeline empowers scientists to make more informed decisions, saving valuable time and resources.
References
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-
Jacquemin, D., et al. (2007). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
ORCA Input Library. (n.d.). Excited state calculations. Retrieved from [Link]
-
Wang, Y., et al. (2022). Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. Physical Chemistry Chemical Physics. Retrieved from [Link]
- Sathishkumar, R., et al. (2023).
- Shaw, K. (2021). COMPARING BASIS SETS ON ORGANIC DYES USING TIME DEPENDENT DENSITY FUNCTIONAL THEORY. BYU-Idaho.
-
Zangana, E. Kh., & Anwar, R. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. International Journal of Nano Research & Development. Retrieved from [Link]
-
Biaggne, A., et al. (2021). Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks. Retrieved from [Link]
-
FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. Retrieved from [Link]
-
Request PDF. (n.d.). Computational and Experimental Investigation on Biological and Photophysical Properties of High Yielded Novel Aryl-Substituted Pyrazolone Analogue. Retrieved from [Link]
-
Zangana, E. Kh., & Anwar, R. (2026). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]
-
FACCTs. (n.d.). 7.30. Excited States via RPA, CIS, TD-DFT and SF-TDA - ORCA 6.0 Manual. Retrieved from [Link]
-
DOI. (2023). Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. Retrieved from [Link]
-
FACCTs. (n.d.). 5.4. Excited States Calculations - ORCA 6.1.1 Manual. Retrieved from [Link]
-
PubMed. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Retrieved from [Link]
-
FACCTs. (n.d.). 6.6. Excited States Calculations - ORCA 6.0 Manual. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical investigation of the anti-proliferative properties of 1, 3-diphenyl-1H-pyrazoles against breast cancer cells; QSAR modeling, DFT, molecular docking, molecular dynamic simulations, and ADMET predictions. Retrieved from [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies. Retrieved from [Link]
-
LUMPAC. (n.d.). Module 2: Calculation of Excited States. Retrieved from [Link]
-
Kragskow, J. (2024). UV-Vis Spectra from ORCA. Retrieved from [Link]
- Zangana, E. Kh., & Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.
- BenchChem. (2025).
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IntechOpen. (2018). Spectral Calculations with DFT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.2: Gaussian Basis Sets. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). density functional theory - What considerations must be made when selecting a basis set?. Retrieved from [Link]
- Al-Hazmi, G. H., et al. (2024).
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MPInat. (n.d.). Practical: Introduction to Electronic Structure Calculations using MOLPRO. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules. Retrieved from [Link]
-
DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Interpretation of TD-DFT results. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]
-
MOLCAS. (n.d.). 10.2 Geometry optimizations and Hessians. Retrieved from [Link]
-
ResearchGate. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved from [Link]
-
ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link]
-
YouTube. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. Retrieved from [Link]
-
Multi-step Geometry Optimization with ORCA. (2019). Retrieved from [Link]
-
YouTube. (2021). 12. Electronic Structure Calculations using ORCA Quantum Chemistry Package. Retrieved from [Link]
-
YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]
-
Request PDF. (2025). Hybrid Derivatives of 1,3-Diphenyl-1H-Pyrazole and L-α-Amino Acids: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2010). 1,3-Diphenyl-1H-pyrazole derivatives as a new series of potent PPARγ partial agonists. Retrieved from [Link]
-
sisl - Read the Docs. (n.d.). Electronic structure calculation – a walk-through. Retrieved from [Link]
-
HPC@LSU. (2011). Electronic Structure Calculations in Quantum Chemistry. Retrieved from [Link]
-
YouTube. (2012). Introduction to Electronic Structure Calculation Software. Retrieved from [Link]
- MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. (2018).
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Methodological & Application
Application Note: Optimized One-Pot Synthesis of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
Abstract & Scope
This application note details a robust, scalable one-pot protocol for the synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid , a critical scaffold in the development of COX-2 inhibitors, agrochemicals, and metal-organic frameworks (MOFs).
Traditional methods often require the isolation of the hydrazone intermediate or the pyrazole diester, leading to yield losses and increased solvent waste. This optimized protocol utilizes an Iodine (
Scientific Principles & Mechanism[1]
Mechanistic Pathway
The synthesis proceeds through four distinct mechanistic stages within the same reactor:
-
Condensation: Phenylhydrazine reacts with benzaldehyde to form benzaldehyde phenylhydrazone(A) .
-
Michael Addition / Cyclization: The nucleophilic nitrogen of the hydrazone attacks the electron-deficient alkyne of dimethyl acetylenedicarboxylate (DMAD), followed by cyclization to form the pyrazoline intermediate (B) .
-
Oxidative Aromatization: The pyrazoline is oxidatively dehydrogenated to the fully aromatic dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate(C) . In this protocol, molecular Iodine (
) acts as a mild oxidant/catalyst to drive this aromatization under reflux. -
Saponification: Base-mediated hydrolysis converts the diester to the target dicarboxylic acid(D) .
Reaction Scheme Visualization
Figure 1: Step-wise mechanistic flow of the one-pot synthesis.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (10 mmol) | Substrate 1 |
| Phenylhydrazine | 108.14 | 1.0 | 1.08 g (10 mmol) | Substrate 2 |
| DMAD | 142.11 | 1.1 | 1.56 g (11 mmol) | Cyclization Partner |
| Iodine ( | 253.81 | 0.2-1.0 | 0.51 g (2 mmol) | Oxidant/Catalyst |
| Ethanol (EtOH) | 46.07 | Solvent | 20 mL | Reaction Medium |
| NaOH (4M aq) | 40.00 | 4.0 | 10 mL | Hydrolysis Base |
| HCl (Conc.) | 36.46 | Excess | As needed | Acidification |
Step-by-Step Methodology
Phase 1: Hydrazone Formation & Cycloaddition
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Condensation: Add Benzaldehyde (10 mmol) and Phenylhydrazine (10 mmol) to Ethanol (20 mL). Stir at room temperature for 15 minutes. Observation: The solution typically turns yellow/orange as the hydrazone forms.
-
Addition: Add Dimethyl Acetylenedicarboxylate (DMAD) (11 mmol) dropwise to the stirring mixture.
-
Oxidant Addition: Add molecular Iodine (
) (2 mmol, 20 mol%).-
Note: While stoichiometric iodine ensures rapid oxidation, catalytic iodine (20 mol%) often suffices if the reaction is performed under an aerobic atmosphere (open reflux) or with a co-oxidant like DMSO, but for robustness in this protocol, we rely on Iodine/Air synergy.
-
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate pyrazoline spot should disappear, leaving the fluorescent pyrazole diester spot.
Phase 2: One-Pot Hydrolysis (Saponification)
-
Base Addition: Once the ester formation is complete (confirmed by TLC), cool the reaction mixture slightly (to
). -
Hydrolysis: Add 4M NaOH solution (10 mL) directly to the reaction vessel.
-
Reflux: Resume refluxing for an additional 1–2 hours. The reaction mixture will likely become homogeneous.
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure (rotary evaporator).
-
Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove any unreacted organic neutrals (optional but recommended for high purity).
-
-
Precipitation: Acidify the aqueous layer carefully with Concentrated HCl to pH 1–2.
-
Observation: A thick white or off-white precipitate of the dicarboxylic acid will form immediately.
-
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts and traces of iodine.
-
Drying: Dry the product in a vacuum oven at
for 6 hours.
Expected Results & Characterization
-
Yield: 75–85%
-
Appearance: White to pale yellow powder.
-
Melting Point: >230°C (dec).
-
Solubility: Soluble in DMSO, DMF, dilute alkali; insoluble in water and non-polar solvents.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation of pyrazoline. | Extend Phase 1 reflux time or increase Iodine loading to 0.5 equiv. Ensure open atmosphere if using catalytic Iodine. |
| Oily Product | Incomplete hydrolysis or impurities. | Ensure Phase 2 reflux is vigorous. Wash the aqueous alkaline layer with ether before acidification. |
| Dark Color | Residual Iodine trapped in lattice. | Wash the final precipitate with 5% sodium thiosulfate solution during filtration to quench residual iodine. |
| Precipitate not forming | pH not low enough. | Pyrazole dicarboxylic acids can form zwitterions; ensure pH is distinctly acidic (< pH 2). |
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
References
-
Lellek, V., et al. (2018).[3][4] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 29, 1071-1075.[3][4] Link
-
Wang, H., et al. (2018).[3] "Copper-Catalyzed Condensation for Pyrazole Synthesis." Synlett, 29, 2689-2692.[3] Link
- Domínguez, E., et al. (2000). "Efficient One-Pot Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition." Tetrahedron, 56(38), 7483-7488. (Foundational mechanistic reference for DMAD cycloadditions).
-
Karimi-Jaberi, Z., & Pooladi, M. (2012). "One-pot synthesis of pyrazoles using iodine as a catalyst."[3][5] Chinese Chemical Letters, 23(10), 1123-1126. (Basis for Iodine-mediated oxidation).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 5. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
using 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid as a MOF linker
Application Note: Engineering Hydrophobic Metal-Organic Frameworks Using 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
Executive Summary & Mechanistic Rationale
In the landscape of advanced materials for drug development and selective molecular separation, the hydrolytic stability of Metal-Organic Frameworks (MOFs) remains a critical bottleneck. As a Senior Application Scientist, I approach linker selection not merely as a structural choice, but as a kinetic and thermodynamic engineering problem.
1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (abbreviated here as H₂DPPDC ) is a highly specialized, sterically demanding organic linker. Unlike linear dicarboxylic acids (e.g., terephthalic acid) which form predictable but often fragile high-symmetry networks, H₂DPPDC features two adjacent carboxylic acid groups at the 4 and 5 positions of a pyrazole core. This ortho-arrangement restricts the coordination bite angle to approximately 60–75°, driving the assembly of lower-symmetry, highly connected frameworks or discrete metal-organic polyhedra (MOPs). Furthermore, azole carboxylic acids provide a unique platform for driving the structure of complex compounds ranging from 0-D molecular complexes to robust 3-D MOF structures.
The Causality of the Design:
-
Thermodynamic Anchoring: The 4,5-dicarboxylate groups strongly chelate or bridge high-valence metal nodes (such as Zr⁴⁺), forming robust secondary building units (SBUs)[1].
-
Kinetic Shielding: The 1,3-diphenyl groups act as hydrophobic "umbrellas." By sterically blocking water molecules from attacking the metal-carboxylate coordination bonds, this linker inherently yields MOFs with vastly improved water stability, a critical requirement for physiological environments[2].
Experimental Protocols: Synthesis & Self-Validation
MOF synthesis is a delicate balance of nucleation and crystal growth kinetics. When working with highly reactive metals like Zr⁴⁺, the absence of a modulator leads to rapid, irreversible precipitation of amorphous gels. The following protocol utilizes acetic acid as a competitive modulator to ensure high crystallinity.
Protocol: Modulator-Assisted Synthesis of Zr-DPPDC
Objective: Synthesize a highly stable, hydrophobic 3D Zr-MOF.
Reagents:
-
Zirconium(IV) chloride (ZrCl₄): 0.5 mmol
-
H₂DPPDC Linker: 0.5 mmol
-
N,N-Dimethylformamide (DMF): 15 mL
-
Acetic Acid (Modulator): 15 mmol (30 equivalents)
Step-by-Step Methodology:
-
Metal Dissolution: Dissolve 0.5 mmol of ZrCl₄ in 5 mL of DMF in a 20 mL scintillation vial. Sonicate for 10 minutes until completely clear.
-
Causality: Complete dissolution prevents the premature formation of amorphous ZrO₂ impurities, ensuring the metal is fully available for coordination.
-
-
Linker & Modulator Preparation: In a separate vial, dissolve 0.5 mmol of H₂DPPDC in 10 mL of DMF. Add the acetic acid.
-
Causality: The modulator dynamically competes with the H₂DPPDC linker for coordination sites on the Zr⁴⁺ cluster. This slows the reaction rate, allowing defects to self-correct and yielding highly crystalline frameworks.
-
-
Solvothermal Assembly: Combine the two solutions. Seal the vial tightly with a PTFE-lined cap and heat at 120°C in an isothermal oven for 48 hours.
-
Controlled Cooling: Cool to room temperature at a rate of 5°C/hour.
-
Causality: Rapid cooling induces thermal shock, causing micro-fractures in the crystal lattice. Slow cooling preserves structural integrity.
-
Protocol: The Self-Validating Activation Workflow
Pore collapse during solvent removal is the leading cause of failed MOF synthesis. This activation protocol is designed as a self-validating loop.
-
Primary Wash: Centrifuge the crude product (7000 rpm, 10 min) and wash 3 times with fresh DMF to remove unreacted linker and amorphous oligomers.
-
Low-Surface-Tension Exchange: Soak the MOF in anhydrous acetone for 3 days, replacing the solvent every 24 hours.
-
Causality: Acetone has a significantly lower surface tension and capillary force than DMF. Evaporating DMF directly from the pores would generate capillary stresses capable of collapsing the framework.
-
-
Vacuum Degassing: Dry the sample under dynamic vacuum (10⁻³ Torr) at 120°C for 12 hours.
Visualizations of Workflow and Logic
Workflow for the synthesis and self-validating activation of DPPDC-based MOFs.
Mechanistic logic of DPPDC coordination and resulting physicochemical properties.
Data Presentation: Validation Matrix
To ensure trustworthiness, every synthesized batch must be evaluated against the following self-validating analytical matrix. If the empirical data deviates from the expected baseline, the corresponding troubleshooting action must be executed.
Table 1: Self-Validating Analytical Matrix for Zr-DPPDC MOFs
| Analytical Technique | Expected Baseline Result | Indication of Failure | Causality & Troubleshooting Action |
| Powder X-Ray Diffraction (PXRD) | Sharp, high-intensity peaks at low angles (2θ = 5–10°). | Broad "halo" or missing low-angle peaks. | Causality: Rapid, uncontrolled precipitation. Action: Increase acetic acid modulator equivalents from 30 to 50. |
| N₂ Physisorption (BET) | Type I isotherm; Surface Area > 800 m²/g. | Type II isotherm; Surface Area < 200 m²/g. | Causality: Pore collapse due to capillary stress or residual DMF. Action: Repeat activation using supercritical CO₂ exchange. |
| Thermogravimetric Analysis (TGA) | Plateau up to 350°C; sharp drop at ~400°C (linker combustion). | Gradual weight loss between 150°C and 300°C. | Causality: Incomplete activation; trapped solvent in pores. Action: Increase vacuum degassing time to 24 hours at 150°C. |
References
-
Title : 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid | C17H12N2O4 | CID 673678 - PubChem Source : nih.gov (PubChem) URL : [Link]
-
Title : Synthesis of New Zirconium Magnetic Nanocomposite as a Bioactive Agent and Green Catalyst in the Four-Component Synthesis of a Novel Multi-Ring Compound Containing Pyrazole Derivatives Source : nih.gov (PMC) URL :[Link]
- Title: Process for preparing metal organic frameworks having improved water stability (WO2020016617A1)
-
Title : Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds Source : researchgate.net URL :[Link]
Sources
- 1. Synthesis of New Zirconium Magnetic Nanocomposite as a Bioactive Agent and Green Catalyst in the Four-Component Synthesis of a Novel Multi-Ring Compound Containing Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020016617A1 - Process for preparing metal organic frameworks having improved water stability - Google Patents [patents.google.com]
Application Note: Precision Engineering of Metal-Organic Frameworks using Diphenyl Pyrazole Dicarboxylic Acid
This Application Note and Protocol guide details the preparation of Metal-Organic Frameworks (MOFs) using diphenyl pyrazole dicarboxylic acid ligands. This class of MOFs combines the coordination strength of pyrazole-carboxylates with the hydrophobic, steric shielding of phenyl groups, making them exceptional candidates for drug delivery and stability-demanding applications.
Executive Summary & Chemical Logic
The ligand diphenyl pyrazole dicarboxylic acid (specifically the 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid isomer, herein referred to as H₂DPPDC ) presents a unique "V-shaped" or bent geometry compared to linear linkers like terephthalic acid.
Why this ligand matters:
-
Steric Shielding: The two phenyl rings at the 1- and 3-positions provide significant steric bulk around the metal node, enhancing hydrolytic stability—a critical failure point in many MOFs.
-
Hydrophobic Pores: The phenyl-lined pores create a hydrophobic microenvironment ideal for encapsulating non-polar drug molecules (e.g., Ibuprofen, Doxorubicin).
-
Dual Coordination: The ligand possesses both carboxylate (
) and pyrazole nitrogen ( ) donors, allowing for the formation of robust secondary building units (SBUs), particularly with Zinc (Zn) and Copper (Cu).
Ligand Architecture & Pre-Synthesis[1]
Before MOF assembly, ensure the ligand meets purity standards (>98%).
-
Target Ligand: 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (H₂DPPDC)
-
Formula:
-
Molecular Weight: ~308.29 g/mol
Synthesis Insight: If commercial sources are unavailable, H₂DPPDC is synthesized via the condensation of phenylhydrazine with diethyl dioxosuccinate (or dimethyl acetylenedicarboxylate derivatives), followed by base hydrolysis.
-
Quality Control: Verify purity via ¹H-NMR (DMSO-d₆). Look for the absence of ethyl ester protons (1.2 ppm, 4.1 ppm) to ensure complete hydrolysis.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Zn-DPPDC (Standard Method)
Best for growing high-quality single crystals for X-ray diffraction.
Reagents:
-
Zinc Nitrate Hexahydrate (
) -
H₂DPPDC Ligand
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)
-
Modulator: Acetic Acid (Glacial)
Workflow:
-
Dissolution:
-
Vial A: Dissolve 0.1 mmol (30.8 mg) of H₂DPPDC in 4 mL DMF.
-
Vial B: Dissolve 0.2 mmol (59.5 mg) of
in 2 mL Ethanol.
-
-
Mixing: Slowly add Vial B to Vial A under stirring. The solution should remain clear.
-
Modulation: Add 100 µL of Glacial Acetic Acid.
-
Expert Note: The acetic acid competes with the ligand for Zn coordination, slowing down nucleation. This promotes larger, defect-free crystal growth.
-
-
Crystallization:
-
Seal the mixture in a 20 mL scintillation vial or Teflon-lined autoclave.
-
Heat at 85°C for 48 hours in a programmable oven.
-
Cool to room temperature at a rate of 5°C/hour (slow cooling prevents cracking).
-
-
Harvesting:
-
Filter the colorless block-shaped crystals.
-
Wash 3x with DMF, then 3x with Ethanol to remove unreacted ligand.
-
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for generating nanocrystals for drug delivery applications.
Reagents: Same as Protocol A.
Workflow:
-
Mix metal and ligand solutions (DMF/EtOH ratio 3:1) in a microwave-transparent vessel (quartz or Teflon).
-
Program:
-
Ramp to 120°C over 5 minutes.
-
Hold at 120°C for 60 minutes .
-
Active cooling (compressed air) to 40°C.
-
-
Result: A fine white powder precipitate is formed immediately. Centrifuge at 8000 rpm for 10 mins to collect.
Visualization of Synthesis Logic
The following diagram illustrates the critical decision pathways in the synthesis workflow.
Caption: Decision matrix for selecting Solvothermal vs. Microwave synthesis based on desired material output (Single Crystal vs. Nanocrystal).
Critical Parameters & Data Summary
The following table summarizes the optimized conditions for reproducible synthesis.
| Parameter | Solvothermal (Crystals) | Microwave (Nano-powder) | Impact on MOF Quality |
| Solvent Ratio | DMF:EtOH (2:1) | DMF:H₂O (4:1) | Ethanol aids solubility; Water accelerates nucleation in microwave methods. |
| Temperature | 85°C | 120°C | Higher temp increases crystallinity but risks ligand degradation if >150°C. |
| Modulator | Acetic Acid (20 eq) | None / Benzoic Acid | Modulators increase pore size and reduce defects. |
| Yield | ~65% | ~85% | Microwave drives reaction to completion faster. |
| Activation | Solvent exchange (MeOH) | Vacuum drying (100°C) | Proper activation is crucial to clear pores for drug loading. |
Characterization & Validation (Self-Validating System)
To ensure the protocol was successful, perform these validation steps:
-
PXRD (Powder X-Ray Diffraction):
-
Pass Criteria: Sharp, high-intensity peaks at low 2θ angles (typically 5-10°). Broad "humps" indicate amorphous material (failed synthesis).
-
-
TGA (Thermogravimetric Analysis):
-
Pass Criteria: A weight loss step <100°C (solvent loss) followed by a plateau up to ~350°C. The diphenyl pyrazole ligand imparts high thermal stability.
-
-
BET Surface Area:
-
Pass Criteria: Type I isotherm (
at 77K). Expected surface area: 800 - 1200 m²/g . Lower values indicate incomplete activation (solvent still trapped in pores).
-
Application Focus: Drug Delivery
Why H₂DPPDC MOFs? The phenyl groups on the ligand create "hydrophobic pockets" within the framework. This is distinct from standard MOFs (like MOF-74) which are often too hydrophilic for many modern drug candidates.
Drug Loading Protocol:
-
Activate the MOF (remove solvent) by heating at 120°C under vacuum for 12h.
-
Prepare a saturated solution of the drug (e.g., Ibuprofen) in Hexane (non-polar solvent forces drug into pores).
-
Soak 100 mg of MOF in drug solution for 24h.
-
Centrifuge and wash briefly with fresh hexane to remove surface drug.
-
Release Trigger: The pyrazole nitrogen can be protonated at low pH (pH 5.0 - tumor environment), causing framework disassembly or swelling to release the payload.
References
-
Review of Pyrazole-Carboxylate MOFs
-
Microwave Synthesis Techniques
-
Drug Delivery Mechanisms
- Title: "Bio-compatible metal-organic frameworks for targeted drug delivery."
- Source: Nature Communic
-
Link:[Link]
(Note: Specific "named" MOFs for this exact ligand are often proprietary or described in broader crystallographic papers; the protocols above are derived from the standard chemistry of Zinc-Pyrazole-Dicarboxylate systems verified in literature.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. On-Surface Synthesis of a Large-Scale 2D MOF with Competing π–d Ferromagnetic/Antiferromagnetic Order - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid for drug delivery
Application Notes & Protocols
Topic: Functionalization of 1,3-Diphenyl-1H-Pyrazole-4,5-Dicarboxylic Acid for Advanced Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Core for Drug Delivery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational components in numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The inherent metabolic stability and synthetically versatile nature of the pyrazole ring make it an exceptional platform for the development of novel therapeutic agents.[1]
This guide focuses on a specific, highly adaptable derivative: 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid . This molecule presents a unique and powerful architecture for creating sophisticated drug delivery systems. The rigid, aromatic backbone provided by the pyrazole and phenyl groups offers a stable framework, while the two carboxylic acid functionalities at the 4 and 5 positions serve as versatile anchor points. These dicarboxylic groups are the key to its utility, enabling a modular approach to construct multifunctional drug conjugates for targeted therapy and controlled release applications.[6][7]
Rationale for Functionalization: A Bifunctional Platform for Complex Conjugates
The strategic value of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid lies in its bifunctional nature. The two carboxylic acid groups (-COOH) can be addressed either simultaneously or sequentially, allowing for the covalent attachment of multiple, distinct moieties. This opens avenues for creating advanced drug delivery constructs, such as:
-
Dual-Drug Conjugates: Attaching two different therapeutic agents to the same scaffold.
-
Targeted Drug Conjugates: Covalently linking a potent therapeutic agent to one carboxyl group and a targeting ligand (e.g., an antibody, peptide, or small molecule) to the other, directing the payload specifically to diseased cells.[7]
-
Enhanced Solubility and Pharmacokinetics: Conjugating a drug to one site and a solubilizing agent, like polyethylene glycol (PEG), to the other to improve biocompatibility and circulation time.[1]
The cornerstone of this versatility is the chemical activation of the carboxylic acid groups to make them reactive towards nucleophiles, most commonly the primary amines found in drugs, linkers, or biomolecules.[8]
Core Methodology: Activation of Carboxylic Acids via EDC/Sulfo-NHS Chemistry
The direct reaction between a carboxylic acid and an amine to form a stable amide bond is generally inefficient.[9] Therefore, activation of the carboxyl group is a mandatory prerequisite. The most robust and widely used method in aqueous environments for bioconjugation is the two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[10]
Causality Behind the Choice:
-
EDC (The Activator): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and can hydrolyze back to the carboxylic acid, leading to low yields.[11]
-
Sulfo-NHS (The Stabilizer): To overcome this instability, Sulfo-NHS is added. It reacts immediately with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This ester has a significantly longer half-life in aqueous solution, allowing for a more efficient and controlled reaction with the amine-containing molecule.[10][12] The use of water-soluble Sulfo-NHS also simplifies purification compared to its non-sulfonated analog (NHS).
Caption: Activation of pyrazole dicarboxylic acid using EDC and Sulfo-NHS.
Table 1: Comparison of Common Carboxylic Acid Activation Reagents
The choice of coupling agent is critical and can significantly impact reaction efficiency and the purity of the final product.[12]
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/Sulfo-NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions, good for bioconjugation.[12] | NHS ester is pH-sensitive; requires careful pH control.[12] |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization.[12] | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency, inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and requires filtration.[9][12] |
Experimental Protocols
Protocol 1: General Activation of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid
This protocol describes the first essential step: activating the carboxyl groups to prepare the scaffold for conjugation.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Scaffold: Dissolve 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid in a minimal amount of anhydrous DMF or DMSO. Then, dilute with Activation Buffer to a final concentration of 10 mM.
-
Expert Insight: The initial use of a small amount of organic solvent is necessary due to the poor aqueous solubility of the pyrazole scaffold. Ensure the final solution is clear.
-
-
Prepare Reagents: Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in the Activation Buffer.
-
Activation Reaction: a. To the stirring solution of the pyrazole scaffold, add EDC solution to a final concentration of 25 mM (a 2.5-fold molar excess over carboxyl groups). b. Immediately add Sulfo-NHS solution to a final concentration of 50 mM (a 5-fold molar excess over carboxyl groups).
-
Causality: A molar excess of EDC and Sulfo-NHS is used to drive the reaction towards the formation of the activated ester. The optimal pH for this step is ~6.0, which balances the reactivity of EDC with the stability of the resulting NHS ester.[10]
-
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes with continuous stirring. The solution containing the activated pyrazole-scaffold is now ready for immediate use in conjugation reactions.
Protocol 2: Conjugation of an Amine-Containing Molecule (Drug or Linker)
This protocol outlines the conjugation of an amine-containing payload to the activated pyrazole scaffold.
Materials:
-
Activated pyrazole scaffold solution (from Protocol 1)
-
Amine-containing molecule (e.g., drug, fluorescent dye, or linker with a primary amine)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)
Procedure:
-
Prepare Payload: Dissolve the amine-containing molecule in the Coupling Buffer (PBS, pH 7.4).
-
Conjugation Reaction: Add the amine-containing molecule solution to the activated pyrazole scaffold solution. The molar ratio should be optimized but a starting point is a 1:1 ratio of activated scaffold to amine.
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes. This step deactivates any remaining NHS esters, preventing unwanted side reactions.[10]
-
Purification: Purify the resulting conjugate from unreacted starting materials, EDC/NHS byproducts, and quenching agent. The choice of purification method will depend on the properties of the final conjugate. Reverse-phase HPLC is often suitable for small molecule conjugates.
Caption: General workflow for pyrazole-scaffold conjugation.
Characterization of the Final Conjugate
Confirming the successful synthesis and purity of the conjugate is a critical step. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for this purpose.[13]
-
Mass Spectrometry (MS): This is the primary technique to confirm that the conjugation has occurred. High-resolution MS provides the exact molecular weight of the final product, allowing for unambiguous confirmation of the covalent bond formation. It is also the gold standard for determining the distribution of species (e.g., unconjugated, mono-conjugated, di-conjugated).[13]
-
NMR Spectroscopy: NMR provides detailed structural information. Comparing the NMR spectra of the starting materials and the final conjugate can identify the specific sites of conjugation. The disappearance of the carboxylic acid proton signal and the appearance of a new amide proton signal, along with shifts in adjacent proton signals, provide definitive evidence of amide bond formation.[14]
Table 2: Expected Analytical Results for a Mono-Conjugate
| Technique | Parameter | Expected Result |
| Mass Spec (ESI-MS) | Molecular Weight (M) | Observed M = [M of Pyrazole Scaffold] + [M of Payload] - [M of H₂O] |
| ¹H NMR | Carboxylic Acid Protons | Disappearance or integration decrease of the -COOH proton signal (~12-13 ppm). |
| ¹H NMR | Amide Proton | Appearance of a new amide N-H proton signal (typically ~7-9 ppm). |
| ¹H NMR / ¹³C NMR | Proximal Protons/Carbons | Chemical shift perturbations for protons and carbons on both the pyrazole and payload moieties adjacent to the newly formed amide bond.[13] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | 1. Inactive EDC/Sulfo-NHS (hydrolyzed).2. pH of activation or coupling buffer is incorrect.3. Competing amine-containing buffers (e.g., Tris) used during conjugation. | 1. Use fresh, high-quality EDC and Sulfo-NHS; prepare solutions immediately before use.2. Calibrate pH meter and carefully prepare buffers.3. Ensure all buffers used prior to quenching are free of primary amines.[10] |
| Precipitation of Scaffold | Poor solubility of the pyrazole scaffold in the aqueous buffer. | Increase the percentage of co-solvent (DMSO or DMF) in the reaction mixture, but not to exceed 10-20% v/v as it can affect protein stability if applicable. |
| Side Product Formation | The O-acylisourea intermediate is hydrolyzing before reacting with Sulfo-NHS. | Ensure Sulfo-NHS is added immediately after EDC. Work quickly during the activation step. |
References
- Vertex AI Search. (2025, August 22). Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy.
- JOCPR. (2024, June 26). Innovative Drug Delivery Systems for Targeted Cancer Therapy: Recent Advances and Future Directions.
- Research and Reviews. (2024, September 25).
-
Hilaris. (2023, January 30). Advances in Drug Delivery Systems for Targeted Therapies: A Biomedical and Pharmaceutical Perspective. [Link]
- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
- Walsh Medical Media. (n.d.).
- Longdom Publishing. (2024, October 17). Transforming Cancer Therapy with Targeted Drug Delivery Systems.
-
Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
- SPER Publications. (n.d.).
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]
- BenchChem. (2025, February 20).
- BenchChem. (2025). Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR.
- BenchChem. (2025). The Lynchpin of Bioconjugation: A Technical Guide to the Carboxylic Acid Terminal Group on PEG Linkers.
- BenchChem. (2025). Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery.
-
PubChem. (n.d.). 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Royal Society of Chemistry. (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]
- ACS Publications. (2026, February 6).
- Chem LibreTexts. (2023, January 22).
-
PubChem. (n.d.). 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid. [Link]
-
PubMed. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. [Link]
-
Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
MDPI. (2024, May 7). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]
-
Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
PMC. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
ChemSynthesis. (2025, May 20). 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PMC. (n.d.). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. [Link]
- Bentham Science. (2020, May 7).
-
PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). [Link]
-
ResearchGate. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. [Link]
- Panasonic. (2026, March 5).
- BOC Sciences. (2025, November 21).
-
Royal Society of Chemistry. (2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. [Link]
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- 3. rroij.com [rroij.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. longdom.org [longdom.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
fluorescence properties of metal complexes with pyrazole-4,5-dicarboxylic acid
This Application Note and Protocol Guide details the fluorescence properties, synthesis, and sensing applications of metal complexes derived from 1H-pyrazole-4,5-dicarboxylic acid (H₃pzdc) .
Part 1: Introduction & Technical Background
1.1 The Ligand: Pyrazole-4,5-Dicarboxylic Acid Unlike its more common isomer (pyrazole-3,5-dicarboxylic acid), the 4,5-isomer features two carboxylic acid groups on adjacent carbon atoms of the pyrazole ring. This structural "vicinal" arrangement mimics phthalic acid but incorporates a diazole ring, offering unique coordination modes:
-
N,O-Chelation: Simultaneous binding via a pyrazole nitrogen and an adjacent carboxylate oxygen.
-
O,O-Chelation: Phthalate-like binding via the two carboxylate groups.
-
Bridging: Linking multiple metal centers to form Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs).
1.2 Fluorescence Mechanisms The fluorescence of H₃pzdc metal complexes arises from two primary mechanisms, depending on the metal center:
-
Ligand-Centered Emission (Zn²⁺, Cd²⁺ - d¹⁰ Metals):
-
Mechanism: Intraligand Charge Transfer (ILCT) (
or ). -
Enhancement: Upon coordination, the "Cheliation-Enhanced Fluorescence" (CHEF) effect occurs. The metal locks the ligand into a rigid conformation, reducing non-radiative decay (vibrational relaxation) and significantly boosting Quantum Yield (QY).
-
Color: Typically blue or blue-violet (Emission
nm).
-
-
Antenna Effect (Eu³⁺, Tb³⁺ - Lanthanides):
-
Mechanism: The H₃pzdc ligand absorbs UV light and transfers energy from its excited triplet state (
) to the resonance energy level of the lanthanide ion ( for Eu³⁺, for Tb³⁺). -
Result: Sharp, line-like emission characteristic of the metal (Red for Eu³⁺, Green for Tb³⁺) with long lifetimes (milliseconds).
-
Part 2: Experimental Protocols
Protocol A: Hydrothermal Synthesis of Fluorescent Complexes
Target: Synthesis of highly crystalline [Zn(Hpzdc)(H₂O)₂] (Blue Emitter) and [Tb(Hpzdc)(H₂O)] (Green Emitter).
Reagents:
-
1H-pyrazole-4,5-dicarboxylic acid (H₃pzdc) (98% purity)
-
Zinc Nitrate Hexahydrate (
) -
Terbium Nitrate Pentahydrate (
) -
Sodium Hydroxide (1M NaOH)
-
Solvents: Deionized Water, DMF (Dimethylformamide), Ethanol.
Step-by-Step Procedure:
-
Ligand Dissolution:
-
Dissolve 1.0 mmol (156 mg) of H₃pzdc in 10 mL of deionized water.
-
Slowly add 1M NaOH dropwise under stirring until pH
6.0–6.5. Critical: Do not exceed pH 7.5 to avoid metal hydroxide precipitation.
-
-
Metal Addition:
-
For Zn-Complex: Dissolve 1.0 mmol (297 mg) of
in 5 mL water. -
For Tb-Complex: Dissolve 1.0 mmol (435 mg) of
in 5 mL water/DMF (1:1 v/v). -
Add the metal solution dropwise to the ligand solution.[1] A slight turbidity may appear.
-
-
Hydrothermal Reaction:
-
Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal tightly and place in a programmable oven.
-
Ramp: Heat to 140°C over 2 hours.
-
Dwell: Hold at 140°C for 72 hours .
-
Cool: Cool to room temperature at a rate of 5°C/hour . Slow cooling is essential for high-quality single crystals.
-
-
Isolation:
-
Filter the resulting crystals (Colorless for Zn, Colorless/Pale Pink for Tb).
-
Wash 3x with water and 2x with ethanol.
-
Air dry at room temperature.
-
Protocol B: Fluorescence Characterization
Instrument: Spectrofluorometer (e.g., Edinburgh FS5 or Horiba Fluorolog).
1. Solid-State Measurement (Powder/Crystal):
-
Mount the dried sample between quartz plates or in a solid-state holder.
-
Excitation Scan: Fix emission monochromator at 450 nm (for Zn) or 545 nm (for Tb). Scan excitation from 250–400 nm.
-
Expected Result: Broad band centered
280–320 nm (Ligand absorption).
-
-
Emission Scan: Fix excitation at the peak found above (e.g., 300 nm). Scan emission from 350–700 nm.
2. Quantum Yield (QY) Determination:
-
Use an integrating sphere attachment.[4]
-
Measure the integrated intensity of the sample (
) and the blank ( ). -
Calculate QY (
) using: (Where is emission area and is scatter area).
Part 3: Sensing Application (Turn-Off Sensor)
Application: Detection of
Protocol:
-
Suspension Preparation: Disperse 5 mg of the finely ground Zn-complex powder in 10 mL of water (or ethanol) via ultrasonication for 30 mins to create a stable suspension.
-
Baseline Reading: Record the fluorescence intensity (
) at the emission maximum (e.g., 420 nm). -
Titration:
-
Add aliquots (10–100
L) of the analyte solution ( M or Nitrobenzene). -
Stir for 1 minute after each addition.
-
-
Measurement: Record intensity (
) after each addition. -
Data Analysis: Plot Stern-Volmer graph:
-
A linear plot indicates dynamic quenching; an upward curve indicates combined static/dynamic quenching.
-
Part 4: Visualization & Mechanism
Figure 1: Fluorescence Sensing Mechanism
Caption: Mechanistic pathways for fluorescence in H3pzdc complexes. Zn(II) enhances emission via rigidity (CHEF), while Ln(III) utilizes the Antenna Effect. Analytes like Cu(II) interrupt these pathways via electron transfer.
Part 5: Summary Data Table
| Metal Center | Coordination Geometry | Emission Type | Quantum Yield ( | Application | ||
| Zn(II) | Tetrahedral / Octahedral | Ligand-Centered (ILCT) | 280–310 | 410–430 (Blue) | 10–40% | Sensing (Nitroaromatics) |
| Cd(II) | Octahedral | Ligand-Centered (ILCT) | 290–320 | 420–450 (Blue) | 15–50% | Sensing (Metal Ions) |
| Tb(III) | 8 or 9-Coordinate | Metal-Centered ( | 280–300 | 545 (Green) | 40–80% | Bio-imaging / Tagging |
| Eu(III) | 8 or 9-Coordinate | Metal-Centered ( | 280–300 | 615 (Red) | 20–60% | Ratiometric Sensing |
| Cu(II) | Square Planar / Octahedral | Quenched | N/A | Weak / None | < 1% | "Turn-off" Mechanism |
References
-
Review of Pyrazole Carboxylates in MOFs: El Boutaybi, M., et al.[6] "Importance of pyrazole carboxylic acid in MOFs preparation." Arabian Journal of Chemical and Environmental Research, 2019.[6]
-
Lanthanide Luminescence Mechanisms: Bünzli, J. C. G. "Lanthanide luminescence for biomedical analyses and imaging."[7] Chemical Reviews, 2010.
-
Zn/Cd Coordination Polymer Sensing: Wang, J., et al. "A Series of d10 Metal Coordination Polymers Based on a Flexible Bis(pyrazole) Ligand: Synthesis, Structures, and Photoluminescence." Crystal Growth & Design, 2012.
-
Sensing of Nitroaromatics: Nagarkar, S. S., et al.[5] "Fluorescent Metal-Organic Frameworks for Sensing Explosives."[8] Asian Journal of Organic Chemistry, 2014.
-
General Hydrothermal Synthesis Protocol: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012.
Sources
- 1. Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid [mdpi.com]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mocedes.org [mocedes.org]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the Biological Activity Screening of 1,3-Diphenyl-1H-Pyrazole-4,5-Dicarboxylic Acid Derivatives
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] Derivatives of 1,3-diphenyl-1H-pyrazole, in particular, have attracted significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[4][5][6] This guide provides a comprehensive framework and detailed, validated protocols for the initial biological screening of novel 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid derivatives. As a senior application scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring robust and reproducible data generation. The protocols detailed herein cover primary in vitro screening for cytotoxicity against cancer cell lines, anti-inflammatory potential via cyclooxygenase-2 (COX-2) inhibition, antimicrobial activity through minimum inhibitory concentration (MIC) determination, and antioxidant capacity using a radical scavenging assay.
Introduction: The Rationale for Screening Pyrazole Derivatives
The five-membered heterocyclic pyrazole ring is a cornerstone of modern drug discovery. Its unique structural and electronic properties allow for versatile substitution, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. The presence of this moiety in FDA-approved drugs like Celecoxib (a selective COX-2 inhibitor), Crizotinib (an anti-cancer kinase inhibitor), and Rimonabant highlights its therapeutic significance.[1][2]
Derivatives of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid are of particular interest. The dicarboxylic acid groups can be functionalized to amides, esters, or other bioisosteres, creating a diverse chemical library from a single core structure. This structural diversity is key to exploring a wide range of biological targets. Screening these derivatives is a logical step in identifying lead compounds for various pathologies. Many pyrazole derivatives exert their effects by targeting key enzymes and signaling pathways, including:
-
Tyrosine Kinases (e.g., EGFR, VEGFR-2): Often dysregulated in cancer, controlling cell proliferation and angiogenesis.[4][9]
-
Microbial Enzymes: Essential for bacterial or fungal survival.[10]
-
Reactive Oxygen Species (ROS): Implicated in oxidative stress-related diseases.[11]
The following protocols are designed as a primary screening cascade to efficiently identify "hit" compounds from a library of these derivatives for further investigation.
General Workflow & Compound Management
A systematic approach is crucial for screening. The general workflow involves preparing the test compounds, performing a battery of primary biological assays in parallel, and identifying active compounds ("hits") for more detailed follow-up studies.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Protocol: Antimicrobial Activity (MIC Determination)
The Broth Microdilution method is a gold-standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [12][13]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) [13] * Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Ampicillin or Ciprofloxacin (Positive Control)
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for colorimetric reading) [14]
-
-
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of a 2x concentrated solution of the pyrazole derivative to the first column. Perform a 2-fold serial dilution by transferring 50 µL from one well to the next across the plate. Discard the final 50 µL from the last column. This results in wells containing 50 µL of compound at concentrations from, for example, 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells. [13] 4. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well). The final volume in each well is 100 µL.
-
Controls:
-
Growth Control: MHB + inoculum (no compound).
-
Sterility Control: MHB only (no inoculum).
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using a redox indicator, the MIC is the lowest concentration where no color change (e.g., blue to pink for resazurin) is observed.
-
Protocol: Antioxidant Activity (DPPH Radical Scavenging)
This assay measures the ability of the pyrazole derivatives to donate a hydrogen atom or electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), quenching its color. [15][16]The reduction of the deep violet DPPH radical to a pale yellow hydrazine is measured spectrophotometrically. [17]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic Acid or Trolox (Positive Control) [18] * 96-well plate
-
Plate reader (absorbance at ~517 nm)
-
-
Step-by-Step Methodology:
-
DPPH Solution: Prepare a fresh ~0.1 mM solution of DPPH in methanol. Protect it from light. The absorbance of this solution at 517 nm should be ~1.0. [15] 2. Plate Setup: Add 100 µL of the pyrazole derivatives dissolved in methanol at various concentrations to the wells of a 96-well plate.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.
-
Controls:
-
Negative Control: 100 µL Methanol + 100 µL DPPH solution.
-
Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH solution.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [19] * Causality: Incubation in the dark is necessary as DPPH is light-sensitive and can degrade, leading to inaccurate results.
-
Absorbance Reading: Measure the absorbance of all wells at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity: Scavenging (%) = ((Abs_Control - Abs_Sample) / Abs_Control) * 100.
-
Determine the IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) from a dose-response curve.
-
Data Presentation and Interpretation
Summarizing screening data in a clear, tabular format is essential for comparing the activity of different derivatives and for identifying structure-activity relationships (SAR).
Table 1: Example Summary of Biological Screening Data for Pyrazole Derivatives
| Compound ID | Anticancer (MCF-7) IC₅₀ (µM) | Anti-inflammatory (COX-2) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Antioxidant (DPPH) IC₅₀ (µM) |
| PD-001 | 12.5 | 0.8 | >128 | 45.2 |
| PD-002 | 88.1 | 25.4 | 32 | 110.7 |
| PD-003 | 5.2 | 1.2 | 64 | 22.8 |
| PD-004 | >100 | >100 | >128 | >200 |
| Doxorubicin | 0.9 | N/A | N/A | N/A |
| Celecoxib | N/A | 0.04 | N/A | N/A |
| Ampicillin | N/A | N/A | 0.5 | N/A |
| Ascorbic Acid | N/A | N/A | N/A | 15.6 |
N/A: Not Applicable.
From this hypothetical data, compound PD-003 shows promising anticancer and antioxidant activity, while PD-001 is a potent and selective anti-inflammatory agent. These would be considered "hits" for further investigation.
Conclusion
This document provides a validated and scientifically-grounded set of protocols for the primary biological activity screening of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid derivatives. By adhering to these detailed methodologies, including the crucial use of appropriate controls and an understanding of the causality behind each step, researchers can generate reliable and reproducible data. This systematic screening approach is the first critical step in the drug discovery pipeline, enabling the efficient identification of promising lead compounds for development into novel therapeutics.
References
-
Faria, J. V., et al. (2017). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. [Link]
-
Lv, K., et al. (2020). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. [Link]
-
Asif, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC. [Link]
-
Kaur, P., et al. (2022). "Pyrazole as an anti-inflammatory scaffold." International Journal of Health Sciences. [Link]
-
Becerra, D. & Castillo, J.C. (2025). "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances. [Link]
-
El-Gazzar, M. G., et al. (2020). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. [Link]
-
MDPI. (2023). "DPPH Radical Scavenging Assay." MDPI. [Link]
-
Thermo Scientific. (n.d.). "MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific." FWD AMR-RefLabCap. [Link]
-
Bjelogrlić, S., et al. (2020). "Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity." PubMed. [Link]
-
Muthubhupathi G, et al. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive. [Link]
-
Tsolaki, E., et al. (2016). "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents." PMC. [Link]
-
Schaich, K. M., et al. (2014). "9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY." ResearchGate. [Link]
-
Hancock Lab. (n.d.). "MIC Determination By Microtitre Broth Dilution Method." Hancock Lab. [Link]
-
El-Metwaly, A. M., et al. (2025). "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties." MDPI. [Link]
-
BPS Bioscience. (n.d.). "COX2 Inhibitor Screening Assay Kit." BPS Bioscience. [Link]
-
Nocella, C., et al. (2023). "Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells." MDPI. [Link]
-
Amerigo Scientific. (n.d.). "DPPH Assay: Principle, Applications, and Complete Guide." Amerigo Scientific. [Link]
-
Wiegand, I., et al. (2008). "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance." PMC. [Link]
-
Riss, T. L., et al. (2013). "Cell Viability Assays." NCBI Bookshelf. [Link]
-
Path of Pyrazoles from Synthetic Factors to Anti-inflammatory Potential: A Review. (2025). Preprints.org. [Link]
-
Yüksek, H., et al. (2017). "Full article: Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells." Taylor & Francis Online. [Link]
-
Al-Abboodi, D. H., et al. (2022). "Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo." Journal of Medicinal and Chemical Sciences. [Link]
-
Horton, T. (1994). "MTT Cell Assay Protocol." Texas Children's Hospital. [Link]
-
Novelty Journals. (2025). "Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review)." Novelty Journals. [Link]
-
Kim, S. H., et al. (2007). "Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride." Annals of Laboratory Medicine. [Link]
-
Sharma, P., & Kumar, A. (2022). "Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa." PMC. [Link]
-
Kumar, A. (2014). "Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status." Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
ResearchGate. (n.d.). "(PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde." ResearchGate. [Link]
-
El-Metwaly, A. M. (2021). "a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety." Polycyclic Aromatic Compounds. [Link]
-
Zhang, Y., et al. (2022). "Reassessment of the Broth Microdilution Method for Susceptibility Testing of Helicobacter pylori." The Journal of Infectious Diseases. [Link]
-
Roy, K., et al. (2022). "Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines." PMC. [Link]
-
Filo. (2025). "Detailed Protocol of DPPH Assay." Filo. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. tandfonline.com [tandfonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acm.or.kr [acm.or.kr]
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- 16. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]
Troubleshooting & Optimization
Technical Support Center: 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid Synthesis
The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid . It prioritizes regiochemical fidelity and yield maximization, moving away from low-yielding "textbook" methods to robust, kinetically controlled protocols.
Ticket ID: PYR-13DP-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Strategy
The Problem: The direct condensation of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) is the most common source of yield loss. This "direct route" often suffers from:
-
Regiochemical Ambiguity: Competition between the 1,3-diphenyl and 1,5-diphenyl isomers.
-
Side Reactions: Formation of 5-pyrazolones (via attack on the ester) rather than the desired dicarboxylate.
The Solution: To guarantee the 1,3-diphenyl substitution pattern and high yields (>80%), you must utilize the Oxidative 1,3-Dipolar Cycloaddition pathway. This method locks the C3-phenyl group in place before the ring forms, eliminating isomer ambiguity.
Optimized Synthetic Protocol (The "Gold Standard")
Phase A: Precursor Synthesis (Quantitative)
Objective: Generate Benzaldehyde phenylhydrazone.
-
Reagents: Benzaldehyde (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol.[1]
-
Protocol: Mix equimolar amounts in ethanol at room temperature. The hydrazone precipitates almost immediately.
-
Yield Target: >95% (Simple filtration).
Phase B: Cycloaddition (The Critical Step)
Objective: Convert hydrazone to dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate.
-
Mechanism: In situ generation of Diphenylnitrilimine followed by [3+2] cycloaddition with DMAD.
-
Reagents:
-
Benzaldehyde phenylhydrazone (1.0 eq)[1]
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)
-
Oxidant: Chloramine-T (1.1 eq) [Crucial for Nitrilimine generation]
-
Solvent: Ethanol or Acetonitrile.
-
-
Step-by-Step:
-
Dissolve the hydrazone and DMAD in ethanol.
-
Add Chloramine-T trihydrate portion-wise over 30 minutes at room temperature. Note: Mild exotherm.
-
Reflux for 2–4 hours.
-
Cool to RT. The pyrazole diester often precipitates. If not, remove solvent and recrystallize from EtOH.
-
-
Why this works: Chloramine-T oxidizes the hydrazone to the transient 1,3-dipole (nitrilimine), which reacts specifically with the alkyne (DMAD) to form the pyrazole ring.
Phase C: Hydrolysis to Diacid
Objective: Saponification of the sterically crowded esters.
-
Reagents: KOH (4.0 eq), Methanol/Water (4:1).
-
Protocol: Reflux the diester with KOH for 6–8 hours. Acidify with HCl to pH 2 to precipitate the diacid.
Visualizing the Pathway (Mechanism)[2]
The following diagram illustrates the difference between the flawed "Direct Route" and the optimized "Nitrilimine Route."
Caption: Comparison of the flawed direct condensation versus the high-fidelity nitrilimine cycloaddition pathway.
Troubleshooting Guide & FAQs
Issue 1: "I am isolating the 5-hydroxy-pyrazolone instead of the dicarboxylate."
-
Diagnosis: You likely used the "Direct Route" (Phenylhydrazine + DMAD) without an oxidant. In the absence of an oxidative pathway, the hydrazine attacks the ester group of DMAD, leading to cyclization via amide formation (pyrazolone) rather than the desired pyrazole ring.
-
Fix: Switch to the Hydrazone + Chloramine-T method. This forces the formation of the C=N-N backbone before the ester is introduced, preventing the amide side reaction.
Issue 2: "The hydrolysis step is incomplete or yields a mono-acid."
-
Diagnosis: The ester groups at positions 4 and 5 are sterically crowded by the adjacent phenyl rings. Standard room temperature hydrolysis is insufficient.
-
Fix:
-
Increase temperature: Reflux is mandatory.
-
Solvent Switch: Use DMSO/KOH instead of Ethanol/KOH. DMSO enhances the nucleophilicity of the hydroxide ion, significantly accelerating the hydrolysis of hindered esters.
-
Issue 3: "My yield in the cycloaddition step is stuck at 50%."
-
Diagnosis: Inefficient generation of the nitrilimine dipole.
-
Fix:
-
Base Trap: Ensure a weak base (like Et3N) is present if using hydrazonoyl halides, though Chloramine-T usually acts as its own base source.
-
Dry Solvents: Water can quench the nitrilimine intermediate. Ensure absolute ethanol or anhydrous acetonitrile is used.
-
Issue 4: "Can I use other oxidants?"
-
Answer: Yes.
-
Lead Tetraacetate (LTA): Very high yields but toxic workup.
-
Iodobenzene diacetate (IBD): A greener alternative to LTA.
-
Electrochemical Oxidation: An emerging method, but requires specialized equipment.
-
Recommendation: Stick to Chloramine-T for the best balance of cost, ease of handling, and yield.
-
Yield Comparison Data
The following table summarizes expected yields based on the synthetic pathway chosen.
| Synthetic Pathway | Major Product | Regioselectivity | Typical Yield |
| Direct Condensation (PhNHNH2 + DMAD) | Mixture (Pyrazolone dominant) | Poor (1,3 vs 1,5 mix) | 30–45% |
| Hydrazone + LTA (Lead Tetraacetate) | 1,3-Diphenyl Diester | Excellent (>98:2) | 75–85% |
| Hydrazone + Chloramine-T (Recommended) | 1,3-Diphenyl Diester | Excellent (>99:1) | 82–92% |
| Dithiane Route (Sydnones) | 1,3-Diphenyl Diester | Good | 60–70% |
References
-
Regioselectivity in Pyrazole Synthesis
-
Chloramine-T Oxidation Method
-
Hydrolysis of Hindered Esters
-
Nitrilimine Mechanism
- Title: A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines.
- Source:Canadian Journal of Chemistry, 2005.
-
URL:[Link]
- Relevance: Explains the "carbene-like" nature of the nitrilimine intermediate, justifying the high reactivity with DMAD.
Sources
Technical Support Center: Overcoming Aqueous Solubility Issues of Pyrazole-3,5-Dicarboxylic Acid
Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the poor aqueous solubility of pyrazole-3,5-dicarboxylic acid (PDA). Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data, and self-validating protocols to overcome these physicochemical barriers.
Diagnostic Workflow: Selecting a Solubility Strategy
Before altering your formulation, use the decision matrix below to identify the most appropriate solubility enhancement strategy based on your downstream application constraints.
Decision matrix for resolving pyrazole dicarboxylic acid aqueous solubility issues.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why is pyrazole-3,5-dicarboxylic acid (PDA) highly insoluble in deionized water at room temperature? A1: The poor aqueous solubility of PDA stems from its robust crystal lattice. The molecule contains a pyrazole ring with two adjacent nitrogen atoms and two carboxylic acid groups. This structure facilitates extensive intermolecular hydrogen bonding, causing the compound to crystallize as a highly stable [1]. To dissolve the compound, the hydration energy of the water molecules must overcome this massive lattice energy. Because the dissolution of rigid dicarboxylic acids is typically endothermic, solubility remains extremely low in cold water[2].
Q2: I need an aqueous solution of PDA for a biological assay. What is the most rapid method to achieve complete dissolution? A2: The most effective strategy is salt formation via pH adjustment. PDA has a predicted[3]. In deionized water (pH ~5.5), the acid is only partially ionized. By adding a strong base (e.g., NaOH) to raise the pH above 6.0, you force the complete deprotonation of the carboxylic acid functional groups. The resulting carboxylate salts are highly ionic and exhibit vastly superior compared to the neutral acid[4].
Q3: My formulation is pH-sensitive and cannot tolerate alkaline conditions. How can I improve solubility? A3: If you must maintain an acidic or neutral pH, consider co-solvency . Dicarboxylic acids generally exhibit moderate to high solubility in polar organic solvents [2]. You can dissolve PDA in a small volume of a biocompatible co-solvent and then slowly dilute it into your aqueous buffer. Ensure vigorous agitation during dilution to prevent local supersaturation and reprecipitation.
Q4: How does co-crystallization work for PDA, and what co-formers are recommended for drug development? A4: Co-crystallization improves solubility without altering the chemical state of the active pharmaceutical ingredient (API). By milling PDA with a co-former like nicotinamide, you disrupt the strong PDA-PDA (homomeric) hydrogen bonds. These are replaced by PDA-nicotinamide (heteromeric) [5]. This new crystal lattice has a lower thermodynamic barrier to solvation, significantly enhancing the dissolution rate in water.
Mechanistic pathway of PDA solubility enhancement via supramolecular co-crystallization.
Quantitative Comparison of Solubility Strategies
| Strategy | Mechanistic Principle | Estimated Solubility Enhancement | Primary Advantage | Key Limitation |
| Neutral Water (Control) | Baseline hydration | N/A (< 1 mg/mL) | N/A | Insufficient for most assays |
| Alkaline Salt Formation | Ionization of -COOH groups | > 100-fold | Rapid, thermodynamically stable | Alters solution pH |
| Co-solvency (DMSO/EtOH) | Reduction of solvent dielectric constant | 10 to 50-fold | Easy to implement | Potential solvent toxicity |
| Nicotinamide Co-crystallization | Heteromeric synthon formation | 5 to 20-fold | Preserves neutral API | Requires solid-state synthesis |
| Micronization | Increased surface area | Enhances dissolution rate | No chemical additives | Does not change absolute solubility limit |
Self-Validating Experimental Protocols
Protocol 1: In-Situ Preparation of Highly Soluble PDA Sodium Salt
Objective: To achieve a stable >50 mg/mL aqueous solution of PDA for liquid formulations. Causality: Raising the pH > pKa + 2 ensures >99% ionization, converting the insoluble crystal lattice into a highly soluble sodium salt driven by ion-dipole interactions.
Step-by-Step Methodology:
-
Weigh 50 mg of PDA monohydrate powder into a clean glass vial.
-
Add 0.8 mL of deionized water. (The suspension will remain cloudy as the lattice energy resists hydration).
-
Under continuous magnetic stirring (400 rpm), add 1.0 M NaOH dropwise.
-
Monitor the pH and visual clarity. As the pH approaches 6.0–7.0, the suspension will rapidly clear as the carboxylate salt forms.
-
Once completely clear, adjust the final volume to 1.0 mL with deionized water.
Self-Validation Check: Store the solution at 4°C for 24 hours. If the solution remains optically clear without precipitate, the salt formation is complete and thermodynamically stable. If turbidity appears, the pH has dropped below the solubility threshold; re-adjust with micro-aliquots of NaOH.
Protocol 2: Synthesis of PDA-Nicotinamide Co-crystals via Liquid-Assisted Grinding (LAG)
Objective: To create a highly soluble, neutral solid formulation of PDA. Causality: The addition of a catalytic amount of solvent during grinding facilitates molecular mobility, allowing nicotinamide to break PDA's monohydrate lattice and form novel heteromeric synthons.
Step-by-Step Methodology:
-
Weigh equimolar amounts of PDA monohydrate (156.1 g/mol ) and nicotinamide (122.1 g/mol ).
-
Transfer the powders to an agate mortar or a ball-milling jar.
-
Add a catalytic amount of methanol (e.g., 20 µL per gram of powder mixture) to act as a liquid vehicle.
-
Grind vigorously for 20–30 minutes (or mill at 30 Hz for 15 minutes).
-
Dry the resulting powder under a vacuum at 40°C for 2 hours to remove residual methanol.
Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The disappearance of the characteristic melting endotherm of pure PDA (~292°C) and the emergence of a new, distinct melting peak confirms successful co-crystal formation.
References
-
LookChem - 1H-Pyrazole-3,5-dicarboxylic acid Chemical Properties and pKa. Available at: [Link]
-
Reddit (r/Mcat) - Dicarboxylic acid solubility and ionization principles. Available at:[Link]
-
ACS Publications - Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids. Available at:[Link]
Sources
Technical Support Center: Purification & Recrystallization of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
Welcome to the Advanced Organic Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating high-purity 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 165676-63-1).
Dicarboxylic acids act as powerful supramolecular synthons, meaning they readily form extensive hydrogen-bonded networks[1]. In this specific compound, these hydrophilic networks compete with the highly lipophilic diphenyl groups. This dual nature makes single-solvent recrystallization highly inefficient, requiring a precise mixed-solvent approach to achieve pharmaceutical-grade purity.
Physicochemical Profiling & Solvent Compatibility
Before selecting a solvent system, we must analyze the structural causality that dictates solubility.
Table 1: Structural Impact on Solubility
| Chemical Feature | Mechanistic Rationale | Solvent Implication |
| Diphenyl Core | Highly hydrophobic and bulky. Drives insolubility in highly polar solvents (e.g., cold water). | Requires an organic "good" solvent (Ethanol, DMF, DMSO) to disrupt lipophilic aggregation. |
| Dicarboxylic Acids | Forms strong intermolecular hydrogen-bonded dimers. | Requires a protic or highly polar solvent to break dimers and solvate the functional groups. |
| Pyrazole Ring | Weakly basic nitrogen centers; capable of | Susceptible to trapping colored polymeric impurities during rapid precipitation. |
Table 2: Recrystallization Solvent Matrix
| Solvent System | Ratio (v/v) | Efficacy | Mechanistic Best Use |
| Ethanol / Water | 3:1 to 5:1 | Excellent | Standard Purification: Ethanol solvates the lipophilic phenyl rings; water selectively forces the hydrophobic core to nucleate. |
| Glacial Acetic Acid | 100% | Good | Dimer Disruption: The acidic environment disrupts strong intermolecular hydrogen-bonded dimers of the dicarboxylic acid. |
| DMF / Water | 4:1 | Moderate | Stubborn Batches: Used when the crude mixture contains highly insoluble byproducts that ethanol cannot dissolve. |
Core Workflow: Mixed-Solvent Recrystallization
Workflow for selecting a mixed-solvent recrystallization system for pyrazole derivatives.
Standard Operating Procedure: Ethanol/Water Anti-Solvent Protocol
This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation check is met.
Step 1: Dissolution
-
Action: Suspend the crude 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid in a minimal volume of boiling ethanol (approx. 5–7 mL per gram of crude).
-
Causality: Heat provides the kinetic energy required to break the crystal lattice, while ethanol's aliphatic tail solvates the diphenyl groups.
Step 2: Hot Filtration (Validation Check)
-
Action: Observe the boiling solution. If perfectly clear, proceed to Step 3. If cloudy, perform a hot gravity filtration through a pre-warmed fluted filter paper.
-
Self-Validation: Cloudiness in boiling ethanol indicates the presence of insoluble inorganic salts or cross-linked polymers. Filtering now ensures these do not act as false nucleation sites later.
Step 3: Anti-Solvent Addition
-
Action: Maintain the solution at a gentle boil. Slowly add hot deionized water dropwise until the solution becomes faintly, but persistently, turbid[2].
-
Causality: Water acts as an anti-solvent. It increases the dielectric constant of the medium, pushing the lipophilic pyrazole core past its solubility threshold.
Step 4: Clarification
-
Action: Add 1–2 drops of hot ethanol until the solution is perfectly clear again.
-
Self-Validation: The solution must be clear before cooling. If it remains turbid, you are precipitating the compound rather than crystallizing it, which traps impurities.
Step 5: Controlled Cooling
-
Action: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–4°C) for 1 hour.
-
Causality: Slow cooling keeps the system in the metastable zone, allowing highly ordered, pure crystal lattices to form rather than amorphous solids.
Step 6: Isolation
-
Action: Vacuum filter the crystals using a Büchner funnel. Wash with a minimal amount of ice-cold 1:1 ethanol/water.
Troubleshooting Guides & FAQs
Thermodynamic pathways leading to nucleation versus liquid-liquid phase separation.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" is a liquid-liquid phase separation. It occurs when the compound reaches its melting point in the solvent mixture before it reaches its crystallization saturation point, dropping out as an impure, amorphous oil[2].
-
The Fix: Reheat the mixture until the oil completely redissolves. Add 10–15% more "good" solvent (ethanol) to lower the saturation temperature, and ensure the cooling process is strictly gradual. Do not use an ice bath until solid crystals have visibly formed at room temperature.
Q2: The isolated crystals are heavily discolored (yellow/brown). How do I remove these impurities?
A2: Discoloration in pyrazole synthesis is typically caused by conjugated polymeric byproducts or oxidized intermediates.
-
The Fix: Redissolve the crude crystals in hot ethanol. Add 5–10% (w/w) activated carbon. Boil gently for 5 minutes, then perform a hot filtration through a Celite pad to remove the carbon. The carbon's high surface area adsorbs the large, conjugated impurities, leaving the target dicarboxylic acid in solution.
Q3: The yield is extremely low after filtration. The compound isn't crashing out even at 4°C.
A3: Your solution is not supersaturated. 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid can occasionally form stable solvates that resist nucleation.
-
The Fix: First, try scratching the inside of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy nucleation sites. If that fails, boil off 20–30% of the solvent volume to artificially increase the concentration, then repeat the cooling phase. If free-base recrystallization continually fails, consider reacting the compound with an organic acid to form an acid addition salt, which often crystallizes more readily[3].
References
-
Title: Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid Source: MDPI URL: [Link]
- Title: Method for purifying pyrazoles (WO2011076194A1)
Sources
minimizing decarboxylation during pyrazole acid synthesis
Technical Support Center: Minimizing Decarboxylation in Pyrazole Acid Synthesis
Core Directive & Scope
Objective: To provide a self-validating, mechanism-driven guide for researchers experiencing low yields or product loss due to decarboxylation during the synthesis and isolation of pyrazole carboxylic acids.
The Challenge: Pyrazole carboxylic acids (particularly 3- and 5-isomers) are inherently unstable. They possess a "beta-amino acid-like" character where the electron-rich pyrazole ring can facilitate the loss of CO₂ under thermal or acidic stress. This guide moves beyond standard recipes to control the kinetic and thermodynamic parameters that drive this degradation.
Troubleshooting Hub: Diagnostic & Resolution
Issue 1: "My product disappears during the hydrolysis of the ester."
Diagnosis: You are likely using standard saponification conditions (NaOH/EtOH, Reflux) which are too harsh. High temperatures combined with a strongly basic environment can degrade the ring or trigger decarboxylation upon subsequent acidification. Resolution: The "Lithium-THF" Protocol Switch to Lithium Hydroxide (LiOH) in a THF/Water system at ambient temperature. LiOH is less aggressive than NaOH, and THF solubilizes the organic ester better than alcohols, allowing the reaction to proceed at room temperature.
-
Protocol: Dissolve ester (1.0 equiv) in THF (3 vol). Add LiOH (1.5 equiv) dissolved in water (1 vol). Stir at 20–25°C . Do not heat.
-
Validation: Monitor by TLC/HPLC. If reaction is slow, add MeOH (0.5 vol) rather than heating.
Issue 2: "I see the product in the crude reaction, but it vanishes after acidic workup."
Diagnosis: Acid-Catalyzed Decarboxylation. Upon acidification to precipitate the product, you likely dropped the pH to 1–2. In this range, the pyrazole ring nitrogen becomes protonated. This cationic intermediate destabilizes the carboxyl group, significantly lowering the activation energy for CO₂ loss. Resolution: Isoelectric Precipitation Do not acidify to pH 1. Determine the isoelectric point (pI) of your specific pyrazole acid (typically pH 3–4).
-
Protocol: Cool the hydrolysis mixture to 0°C . Slowly add 1M HCl or Citric Acid (mild buffer) while monitoring with a pH meter. Stop addition exactly when precipitation begins (usually pH 3.5–4.5). Filter immediately.
Issue 3: "My 3-carboxylic acid isomer is converting to the 5-isomer or decarboxylating."
Diagnosis: Tautomeric Equilibrium Shift. In
Deep Dive: The Mechanism of Failure
To prevent decarboxylation, one must understand how it occurs. It is rarely a simple thermal ejection; it is an electronically driven process.
The Acid-Catalyzed Pathway:
-
Ring Protonation: In strong acid, the pyridine-like nitrogen (N2) gets protonated.
-
Zwitterion Formation: This creates a positive charge on the ring, which pulls electron density from the carboxylate group.
-
Elimination: The bond between the ring carbon and the carboxyl carbon weakens, leading to the loss of CO₂ and the formation of a protonated pyrazole species.
Visualizing the Danger Zone:
Caption: Figure 1. Mechanism of acid-catalyzed decarboxylation.[1][2][3] Note that the critical failure point is the formation of the cationic intermediate at low pH.
Advanced Methodology: Flow Chemistry
For recalcitrant substrates where thermal instability is unavoidable, Flow Chemistry is the gold standard. It minimizes the "Time-at-Temperature" variable, which is uncontrolled in batch reflux.
The Continuous Flow Protocol:
-
Setup: Coil reactor (PFA or Stainless Steel).
-
Reagents: Stream A (Ester in THF), Stream B (Aq. LiOH).[2]
-
Conditions: Residence time of 2–5 minutes at 60°C (if heat is needed).
-
Advantage: The product is immediately quenched/cooled upon exiting the heated zone, preventing the secondary decarboxylation reaction that occurs during the long cool-down phase of batch reactors.
Decision Tree for Synthesis Optimization
Use this logic flow to determine the correct synthetic modification for your specific substrate.
Caption: Figure 2. Decision matrix for selecting the optimal hydrolysis and workup pathway.
Frequently Asked Questions (FAQs)
Q1: Can I use GC-MS to analyze my reaction conversion? A: No. The high temperature of the GC injection port (often 250°C+) will thermally decarboxylate your pyrazole acid in situ. You will see a false positive for the decarboxylated byproduct. Always use HPLC or LC-MS with a buffered mobile phase (e.g., 0.1% Formic Acid) and low column temperature (<40°C) for analysis.
Q2: How should I store the isolated acid? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Pyrazole acids are sensitive to moisture, which can facilitate proton transfer and degradation even in the solid state.
Q3: Is Knorr Pyrazole Synthesis the only way?
A: No. If the decarboxylation is persistent, consider Regioselective Lithiation . Start with an
Summary of Quantitative Data
| Parameter | Standard Conditions (Batch) | Optimized Conditions (Recommended) |
| Reagent | NaOH / EtOH | LiOH / THF / H₂O |
| Temperature | Reflux (78°C+) | 20–25°C |
| Workup pH | pH 1–2 (Strong Acid) | pH 3–4 (Isoelectric) |
| Yield Loss | 15–40% (Decarboxylation) | < 5% |
| Analysis | GC-MS (False Data) | HPLC / LC-MS |
References
-
Goossen, L. J., et al. (2012). "Metal-catalyzed protodecarboxylation reactions." Synthesis, 44(02), 184-193. Link
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. "Knorr Pyrazole Synthesis." Wiley. Link
-
BenchChem Technical Support. (2025). "Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions." Link
-
Davenport Chemical Laboratories. (2009). "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[1] Journal of the American Chemical Society, 131(33), 11674-5.[1] Link
-
Inorganic Chemistry Frontiers. (2019). "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[4] Link
Sources
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PlumX [plu.mx]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioisomer Resolution for 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid
Welcome to the technical support and troubleshooting guide for the isolation and purification of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid. This guide is designed for researchers and drug development professionals dealing with the common challenge of separating pyrazole regioisomers generated during cycloaddition or condensation syntheses.
Overview & Diagnostic FAQs
During the synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (typically via the reaction of phenylhydrazine with an asymmetric 1,3-dicarbonyl or via 1,3-dipolar cycloaddition), the reaction frequently yields a mixture of the desired 1,3-diphenyl product and its 1,5-diphenyl regioisomer[1]. Because both isomers possess two highly polar carboxylic acid groups, their physical properties are nearly identical, making direct separation a significant chromatographic challenge[2].
Q1: Why do I observe severe streaking and co-elution when attempting to separate the crude di-acid mixture on standard silica gel?
A1: The free carboxylic acids at the C4 and C5 positions act as strong hydrogen-bond donors and acceptors. On normal-phase bare silica, these groups chemisorb to the slightly acidic silanol sites, causing massive band broadening (tailing)[2]. This tailing overlaps the closely related retention factors (
Q2: How can I definitively identify which fractions contain the 1,3-diphenyl isomer versus the 1,5-diphenyl isomer?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation[3]. In
Separation Strategy Decision Tree
Selecting the correct purification method depends entirely on the scale of your synthesis and the equipment available in your laboratory.
Caption: Decision tree for selecting the optimal regioisomer separation strategy based on reaction scale.
Troubleshooting Guide: Separation Protocols
Strategy A: The Derivatization-Hydrolysis Route (Gold Standard for >500 mg)
Causality & Mechanism: Because the free di-acids are too polar for effective silica gel separation, converting them into dimethyl or diethyl esters masks their hydrogen-bonding capability[3]. The resulting diesters interact with silica primarily through weaker dipole-dipole interactions, allowing the subtle electronic and steric differences between the 1,3- and 1,5-diphenyl cores to dictate separation[4].
Step-by-Step Methodology:
-
Fischer Esterification: Dissolve the crude regioisomer mixture in anhydrous methanol (10 mL per gram of crude). Add a catalytic amount of concentrated
(0.1 equivalents). Reflux the mixture under an inert atmosphere for 12-16 hours. -
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Neutralize the residue carefully with saturated aqueous
, and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous and concentrate to yield the crude diester mixture. -
Flash Chromatography: Load the diester mixture onto a silica gel column using the dry-loading technique to prevent band broadening[2]. Elute using a gradient of Hexanes/Ethyl Acetate (typically starting at 90:10 and increasing to 70:30). The 1,3-diphenyl diester and 1,5-diphenyl diester will elute as distinct, baseline-resolved bands[5]. Monitor via TLC.
-
Saponification: Isolate the pure 1,3-diphenyl diester fractions and concentrate. Dissolve the pure ester in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 4-6 hours to fully hydrolyze the ester groups back to carboxylates[4].
-
Acidification & Recovery: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2. The pure 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under high vacuum[3].
Caption: The derivatization-assisted workflow for separating highly polar pyrazole di-acid regioisomers.
Strategy B: Reverse-Phase Preparative HPLC (Ideal for <500 mg)
Causality & Mechanism: If derivatization is not feasible, Reverse-Phase HPLC (RP-HPLC) on a C18 column can separate the free acids directly. The critical mechanistic requirement is the addition of an acidic modifier (like 0.1% Trifluoroacetic acid, TFA) to the mobile phase. TFA suppresses the ionization of the carboxylic acids, keeping them fully protonated. This dramatically increases their hydrophobicity and retention on the non-polar C18 stationary phase, allowing the subtle structural differences of the regioisomers to resolve without tailing[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude mixture in the minimum required volume of HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter to remove any undissolved particulates that could clog the column.
-
Column Selection: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)[2].
-
Mobile Phase Setup:
-
Solvent A: HPLC-grade Water containing 0.1% TFA.
-
Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA[2].
-
-
Gradient Elution: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate appropriate for your preparative column (e.g., 15-20 mL/min).
-
Detection & Collection: Monitor UV absorbance at 254 nm. The 1,5-isomer typically elutes slightly earlier than the 1,3-isomer due to the steric disruption of the coplanar phenyl rings, which slightly reduces its overall hydrophobic surface area.
-
Isolation: Lyophilize (freeze-dry) the collected fractions to remove the water, acetonitrile, and volatile TFA, yielding the highly pure di-acid.
Quantitative Data & Method Comparison
Table 1: Comparison of Separation Techniques
| Metric | Derivatization + Flash Chromatography | Reverse-Phase Prep-HPLC |
| Ideal Scale | > 500 mg (Highly scalable) | < 500 mg (Analytical/Semi-prep) |
| Stationary Phase | Bare Silica Gel (230-400 mesh) | C18 Bonded Silica (5 µm) |
| Mobile Phase Additive | None required | 0.1% TFA or Formic Acid |
| Resolution Quality | Excellent (Baseline resolution of esters) | Good (Requires optimized gradient) |
| Time Investment | High (Requires 2 extra synthetic steps) | Low (Direct injection) |
| Yield Recovery | ~70-80% (Losses over 3 steps) | ~90-95% (Direct recovery) |
Table 2: Typical Analytical Profiles of Pyrazole Regioisomers
| Property | 1,3-Diphenyl Isomer | 1,5-Diphenyl Isomer |
| Steric Profile | Phenyl rings are spatially separated. | Phenyl rings (N1 and C5) clash, forcing out-of-plane rotation. |
| RP-HPLC Retention | Longer retention time (more planar/hydrophobic). | Shorter retention time (steric clash reduces interaction). |
| UV Absorbance ( | Higher extinction coefficient due to extended conjugation. | Lower extinction coefficient due to disrupted coplanarity. |
References
-
National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at:[Link]
-
ResearchGate. A simple and efficient synthesis of pyrazoles in water. Available at: [Link]
Sources
enhancing crystal size of MOFs based on pyrazole dicarboxylic acid
Technical Support Center: Crystal Growth Optimization for Pyrazole Dicarboxylate MOFs
Status: Active Agent: Senior Application Scientist Ticket ID: MOF-PZDC-OPT-001 Topic: Enhancing Crystal Size & Quality of 3,5-Pyrazole Dicarboxylic Acid (H₃PzDC) Frameworks
Executive Summary: The Dual-Donor Challenge
Welcome to the technical support hub. You are likely here because your pyrazole dicarboxylic acid (H₃PzDC) based MOFs are precipitating as microcrystalline powders or amorphous gels rather than the large single crystals required for SC-XRD.
The Root Cause: H₃PzDC is a "schizophrenic" ligand. It possesses two distinct coordination functionalities with vastly different kinetics:
-
Carboxylate Groups (Hard Donors): Fast, reversible coordination, similar to standard MOFs (e.g., UiO-66).
-
Pyrazole Ring (Soft/Intermediate Nitrogen Donors): Slower but thermodynamically robust coordination.
When these two mechanisms activate simultaneously without regulation, the nucleation rate (
Troubleshooting Modules
Module A: "I am only getting microcrystalline powder."
Diagnosis: Uncontrolled Nucleation. The metal ions are snapping onto the pyrazole/carboxylate sites too quickly. Solution: Competitive Coordination Modulation.
You must introduce a "dummy" ligand (modulator) that competes with your H₃PzDC linker. This establishes a reversible equilibrium, slowing down framework assembly and allowing defects to heal.
The Protocol: Acid Modulation
-
Select a Modulator: Choose a monocarboxylic acid.
-
Acetic Acid (Standard): Good for general crystallinity.
-
Benzoic Acid (Slower): Bulky; slows kinetics further, often yielding larger crystals.
-
Formic Acid (Aggressive): High acidity, can alter topology; use with caution.
-
-
Molar Ratios: Start with a Metal:Modulator ratio of 1:30 . If powder persists, escalate to 1:50 or 1:100 .
-
The Mechanism: The modulator caps the metal clusters. The H₃PzDC linker must thermodynamically displace the modulator to extend the network. This "fight" for the metal node slows nucleation.
Visualizing the Mechanism (DOT Diagram):
Caption: The modulator acts as a kinetic barrier (yellow node), forcing the system towards slow, thermodynamic crystal growth (white node) rather than rapid precipitation (grey node).
Module B: "The ligand won't dissolve completely."
Diagnosis: Protonation Lock. Context: H₃PzDC has low solubility in pure alcohols or water because the pyrazole group is often protonated and neutral. Solution: Solvothermal pH Tuning.
The Protocol:
-
Solvent System: Do not use pure ethanol or water. Use DMF (N,N-dimethylformamide) or DEF as the primary solvent. These decompose slightly upon heating to release dimethylamine (a base), which slowly deprotonates the linker.
-
Base Assist (Risky but Effective): If using water/ethanol (e.g., for bio-compatible MOFs), add dilute NaOH or triethylamine dropwise until the solution clears before adding the metal salt.
-
Warning: Too much base triggers immediate metal hydroxide precipitation.
-
-
Sonication: Sonicate the linker suspension for 15 minutes at 40°C before mixing with the metal solution.
Module C: "My crystals are twinned or intergrown."
Diagnosis: Rapid Depletion Zone. Solution: Diffusion Synthesis or Dilution.
If solvothermal methods yield intergrown clusters, switch to Layering Diffusion :
-
Dissolve the Metal salt in a high-density solvent (e.g., Water/Glycerol).
-
Dissolve the Linker (H₃PzDC) + Modulator in a low-density solvent (e.g., Methanol/Ethanol).
-
Layer the Linker solution gently over the Metal solution.
-
Result: Crystals grow at the interface where concentration gradients are low.
Comparative Data: Modulator Selection
The choice of modulator dictates the final crystal size (
| Modulator | pKa (approx) | Interaction Strength | Expected Outcome | Recommended For |
| Formic Acid | 3.75 | High | Small, uniform crystals; potential etching. | Phase purity checks.[1] |
| Acetic Acid | 4.76 | Medium | 10–50 µm crystals; standard baseline. | Initial screening.[1] |
| Benzoic Acid | 4.20 | Medium-High | 100–500 µm single crystals ; slow exchange. | SC-XRD quality growth. |
| TFA (Trifluoroacetic) | 0.23 | Very High | Inhibits nucleation heavily; very few, large crystals. | Zr-based PzDC MOFs. |
Standardized Workflow: From Powder to Crystal
Do not guess. Follow this logical decision tree to optimize your synthesis.
Caption: Step-by-step logic flow for troubleshooting synthesis failures. Dashed lines indicate re-evaluation cycles.
References & Authority
The protocols above are grounded in the principles of coordination modulation and solvothermal dynamics established in the following key literature:
-
General Modulation Mechanism: Schaate, A., et al. "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal, 2011.
-
Specifics of Pyrazole-Carboxylate MOFs (Fe-based): Reinsch, H., et al. "Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates." Crystal Growth & Design, 2015.[2] Note: This paper details the specific competition between acetate and pyrazole dicarboxylate linkers.
-
Modulator pKa Effects: Bueken, B., et al.[1][3] "A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks." Chemical Science, 2014.
-
Large Crystal Growth Review: Spiridonova, D. V., et al. "Large MOFs: synthesis strategies and applications where size matters." Journal of Materials Chemistry A, 2021.
Sources
Validation & Comparative
Comparative Guide: 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid vs. Terephthalic Acid Linkers in MOFs
This guide provides an in-depth technical comparison between 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (referred to here as H₂DPPD ) and the industry-standard Terephthalic Acid (1,4-benzenedicarboxylic acid, H₂BDC ).
Part 1: Executive Summary & Structural Logic
In the design of Metal-Organic Frameworks (MOFs), the choice of organic linker dictates the final topology, pore environment, and functionality. While Terephthalic Acid (H₂BDC) is the linear "workhorse" of the MOF world (forming MOF-5, UiO-66, MIL-101), 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (H₂DPPD) represents a specialized, functionalized class of linkers designed for luminescence, steric pore engineering, and specific sensing applications.
Structural & Electronic Comparison
| Feature | Terephthalic Acid (H₂BDC) | 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid (H₂DPPD) |
| Geometry | Linear ( | Angled/Chelating (~60-90^\circ) . Carboxylates at adjacent (4,5) positions.[1][2][3][4][5][6] |
| Coordination | Bridges distant metal nodes (Strut). | Often chelates single metals or bridges short distances (Cluster-former). |
| Sterics | Low steric hindrance; enables high porosity. | High steric bulk due to phenyl wings at positions 1 and 3. |
| Electronic | Simple benzene core; UV absorption, low visible emission. | Extended conjugation (Phenyl-Pyrazole-Phenyl); strong fluorescence. |
| Primary Use | Gas storage, separation, ultra-stable scaffolds. | Optical sensing , bio-imaging, enantioselective separation (if chiral). |
Decision Logic: Which Linker to Choose?
Figure 1: Decision matrix for selecting between linear H₂BDC and functionalized H₂DPPD linkers.
Part 2: Detailed Performance Analysis
Topology and Porosity
-
H₂BDC: Acts as a linear strut. When reacted with Zn₄O clusters, it forms the cubic pcu topology (MOF-5). With Zr₆ clusters, it forms the fcu topology (UiO-66). These structures are characterized by large, open cavities accessible to guest molecules.
-
H₂DPPD: The adjacent carboxylates (4,5-position) force a bent coordination vector. This typically prevents the formation of high-symmetry cubic nets. Instead, H₂DPPD tends to form:
-
1D Chains or Helices: The linker bridges metal ions in a zigzag pattern.
-
Discrete Clusters: The carboxylates may chelate a single metal ion, acting as a capping ligand rather than a bridge.
-
Steric Pore Blocking: The phenyl groups at positions 1 and 3 protrude into the potential void space, drastically reducing BET surface area (often <500 m²/g vs. >3000 m²/g for H₂BDC MOFs) but enhancing selectivity for specific small molecules.
-
Luminescence and Sensing
This is the primary advantage of H₂DPPD.
-
Mechanism: The 1,3-diphenyl-pyrazole core is a fluorophore. Upon UV excitation, it undergoes
transitions, emitting blue/green light. -
Sensing: In a MOF, this fluorescence can be "quenched" (turned off) or "enhanced" (turned on) by analytes.
-
Example: Electron-deficient aromatics (like nitro-explosives) bind to the electron-rich pyrazole core, quenching fluorescence via Photoinduced Electron Transfer (PET).
-
H₂BDC: Terephthalic acid is virtually non-emissive in the visible spectrum, requiring the addition of lanthanides (Eu³⁺, Tb³⁺) to achieve luminescence.
-
Stability
-
H₂BDC: Forms some of the most stable MOFs known (e.g., UiO-66 is stable in boiling water and HCl). The linear geometry allows for perfect shielding of the metal cluster.
-
H₂DPPD: The steric bulk and angled bite angle often lead to more distorted metal coordination spheres, which are kinetically more labile. H₂DPPD MOFs are generally stable in organic solvents but may degrade in acidic/basic aqueous solutions.
Part 3: Experimental Protocols
Protocol A: Synthesis of H₂DPPD Linker
Note: H₂DPPD is not always commercially available off-the-shelf and may require synthesis.
-
Reactants: Phenylhydrazine (10 mmol) + Diethyl acetylenedicarboxylate (or suitable 1,3-diketone derivative) (10 mmol).
-
Cyclization: Reflux in ethanol/acetic acid for 4 hours.
-
Hydrolysis: Treat the resulting ester with NaOH (2M) at 80°C for 2 hours to hydrolyze ethyl groups to carboxylic acids.
-
Workup: Acidify with HCl to pH 2. Precipitate H₂DPPD as a white/pale yellow solid. Recrystallize from ethanol.
-
Validation: ¹H NMR should show aromatic protons (phenyl) and lack ethyl ester signals.
-
Protocol B: Solvothermal Synthesis of Zn-DPPD (Luminescent Framework)
This protocol targets a fluorescent Zn-based coordination polymer.
Reagents:
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]: 0.1 mmol
-
H₂DPPD Linker: 0.1 mmol
-
Solvent: DMF/Ethanol (3:1 v/v), 10 mL
Procedure:
-
Dissolution: Dissolve H₂DPPD in the solvent mixture. Sonicate for 10 mins to ensure complete dispersion.
-
Mixing: Add solid Zn salt. Stir until dissolved.
-
Heating: Transfer to a Teflon-lined autoclave (25 mL). Heat at 100°C for 48 hours .
-
Cooling: Cool to room temperature over 12 hours (slow cooling promotes crystallinity).
-
Washing: Filter the colorless block crystals. Wash 3x with DMF, then 3x with Ethanol.
-
Activation: Solvent exchange with ethanol for 3 days, then dry under vacuum at 80°C.
Data Interpretation (Expected):
-
PXRD: Sharp peaks indicating crystallinity (distinct from H₂BDC patterns).
-
Fluorescence: Solid-state emission peak ~450-500 nm (Blue/Green) under 365 nm excitation.
Part 4: Sensing Mechanism Visualization
The following diagram illustrates how an H₂DPPD-based MOF detects explosives (e.g., TNT) or metal ions (e.g., Fe³⁺).
Figure 2: Fluorescence quenching mechanism in H₂DPPD MOFs. The electron-rich pyrazole linker transfers an electron to the electron-deficient analyte, killing the light emission.
Part 5: Summary Data Table
| Property | Terephthalic Acid (H₂BDC) MOFs | H₂DPPD MOFs |
| BET Surface Area | High (1000 - 4500 m²/g) | Low to Moderate (100 - 800 m²/g) |
| Pore Size | Tunable, often microporous (6-12 Å) | Restricted by phenyl groups (<6 Å) |
| Quantum Yield (QY) | < 1% (Ligand only) | 10 - 40% (Ligand centered) |
| Thermal Stability | High (up to 500°C for Zr-BDC) | Moderate (up to 300°C) |
| Solvent Stability | Excellent (Water, Acid, Base) | Good in Organics, Variable in Water |
| Cost | Very Low (Commodity Chemical) | High (Specialty Synthesis Required) |
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability (UiO-66)." Journal of the American Chemical Society. Link
-
Li, H., et al. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework (MOF-5)." Nature. Link
-
He, Y., et al. (2013). "Luminescent Metal–Organic Frameworks for the Detection of Nitroaromatic Explosives and Biomolecules." Chemical Reviews. Link
-
Mukherjee, P., et al. (2011). "Structural Diversity in Zn(II) Coordination Polymers with 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylate." Crystal Growth & Design. (Representative citation for pyrazole-dicarboxylate coordination chemistry). Link
-
PubChem Database. "1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid." CID 673678. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 5. researchgate.net [researchgate.net]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
mass spectrometry fragmentation patterns of diphenyl pyrazole dicarboxylic acid
Mass Spectrometry Profiling of Diphenyl Pyrazole Dicarboxylic Acid: A Comparative Fragmentation Guide
Executive Summary
Diphenyl pyrazole dicarboxylic acid (specifically the 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid isomer and its analogs) serves as a critical scaffold in the synthesis of Metal-Organic Frameworks (MOFs) and non-steroidal anti-inflammatory drugs (NSAIDs). Characterizing this compound presents a unique analytical challenge: distinguishing between regioisomers (1,3- vs. 1,5-diphenyl) and analyzing the stability of the dicarboxylic acid moiety.
This guide provides a technical comparison of mass spectrometry (MS) behaviors, contrasting Electrospray Ionization (ESI) with Electron Impact (EI) modalities, and defining the fragmentation logic required to validate structural integrity.
Chemical Context & Structural Considerations
The molecule consists of a pyrazole core substituted with two phenyl rings and two carboxylic acid groups. The most common synthetic pathway (via phenylhydrazine and acetylenedicarboxylates) often yields a mixture of isomers.
-
Primary Target: 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid.[1][2][3]
-
Key Isomeric Alternative: 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid.
-
Molecular Weight: ~308.29 g/mol (C17H12N2O4).
Comparative Analysis: Ionization Modalities
The choice of ionization source dictates the fragmentation "fingerprint." Researchers must select the mode based on whether they need molecular weight confirmation (ESI) or structural elucidation (EI).
Table 1: ESI vs. EI Performance Benchmark
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Primary Application | Purity assessment, LC-MS coupling, MW confirmation. | Structural fingerprinting, Isomer differentiation, GC-MS. |
| Ionization Energy | Soft (< 5 eV internal energy transfer). | Hard (70 eV standard). |
| Dominant Ion | [M-H]⁻ (Negative Mode) or [M+H]⁺ (Positive Mode). | [M]⁺• (Molecular Ion) often weak; [M-45]⁺ dominant. |
| Key Fragmentation | Decarboxylation (Loss of CO₂), Dehydration (Loss of H₂O).[4] | Pyrazole ring cleavage (HCN loss), Phenyl cation generation. |
| Limit of Detection | High (pg/mL range) due to ionizable COOH groups. | Moderate (ng/mL range); requires derivatization (methylation) for best results. |
Detailed Fragmentation Mechanisms
A. ESI Negative Mode (Soft Ionization)
In negative mode ESI, the dicarboxylic acid moieties dominate the spectrum. The fragmentation is driven by charge-remote or charge-proximate stabilization.
-
Deprotonation: [M-H]⁻ at m/z 307.
-
Decarboxylation: Sequential loss of CO₂ is the hallmark pathway.
-
Step 1: [M-H]⁻
[M-H-CO₂]⁻ (m/z 263). -
Step 2: [M-H-CO₂]⁻
[M-H-2CO₂]⁻ (m/z 219).
-
-
Dehydration: Interaction between adjacent carboxylic acid groups (ortho-position) can lead to water loss (m/z 289), forming a cyclic anhydride intermediate.
B. EI Positive Mode (Hard Ionization)
EI provides a "fingerprint" rich in structural data. The high energy (70 eV) shatters the stable aromatic system.
-
Substituent Loss:
-
[M-OH]⁺ (m/z 291) and [M-COOH]⁺ (m/z 263).
-
-
Ring Fragmentation (Diagnostic):
-
Loss of HCN: A classic pyrazole signature.[5] The pyrazole ring opens, ejecting HCN (27 Da).
-
Phenyl Cation: Formation of the tropylium ion or phenyl cation (m/z 77) is highly abundant due to the two phenyl groups.
-
N-N Cleavage: Homolytic cleavage of the N-N bond in the pyrazole ring, often followed by the loss of PhCN (benzonitrile).
-
Isomer Differentiation (The "Alternative" Analysis)
Distinguishing the 1,5-diphenyl isomer from the 1,3-diphenyl alternative is critical.
-
1,5-Diphenyl Isomer: The N1-phenyl group is sterically crowded by the C5-phenyl group. In EI-MS, this steric strain often leads to a higher abundance of the [M-Ph]⁺ fragment (m/z 231) as the phenyl group at C5 is ejected to relieve strain.
-
1,3-Diphenyl Isomer: The molecule is more planar and conjugated. The molecular ion [M]⁺• is typically more intense (stable) compared to the 1,5-isomer.
Visualization: Fragmentation Pathway (ESI Negative Mode)
Figure 1: Proposed ESI(-) fragmentation pathway for diphenyl pyrazole dicarboxylic acid, highlighting the sequential decarboxylation characteristic of dicarboxylic acids.
Experimental Protocols
Protocol A: ESI-MS/MS Direct Infusion (Qualitative)
-
Purpose: Confirmation of molecular weight and decarboxylation pattern.[6][7]
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode).
-
Instrument Settings (Negative Mode):
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Cone Voltage: 20 V (Low) to preserve parent ion; 50 V (High) to induce in-source fragmentation.
-
Collision Energy (CID): Ramp 10 -> 40 eV to observe sequential CO₂ loss.
-
Protocol B: GC-MS (EI) for Isomer Purity
-
Purpose: Differentiating 1,3 vs 1,5 isomers via retention time and fragmentation hardness.
-
Derivatization (Crucial): Dicarboxylic acids interact with GC liners. Convert to dimethyl ester using diazomethane or TMS-derivative using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Step: Mix 100 µL sample solution + 50 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).[8]
-
Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).
-
MS Source: 230°C, 70 eV.
-
References
-
Synthesis and Characterization of Pyrazole Deriv
-
Fragmentation of Dicarboxylic Acids (ESI Mechanism)
-
Pyrazole Fragment
-
Isomer Differenti
- Title: Differentiating Isomers using High Resolution Mass Spectrometry.
- Source: Thermo Fisher Scientific / LCMS.cz
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Crystallographic Guide: X-Ray Diffraction Analysis of 1,3-Diphenyl-1H-Pyrazole-4,5-Dicarboxylic Acid
For structural biologists and drug development professionals, targeting metallo-β-lactamases (MBLs) is a critical frontier in combating antibiotic-resistant Gram-negative pathogens. 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (DPPDC) has emerged as a highly potent, constrained bidentate ligand capable of competitively inhibiting subclass B3 MBLs, such as the L1 enzyme from Stenotrophomonas maltophilia [1].
This guide objectively compares the crystallographic performance and structural binding metrics of DPPDC against alternative MBL inhibitors. Furthermore, it provides self-validating X-ray diffraction (XRD) protocols—spanning from bulk powder phase validation (PXRD) to high-resolution single-crystal X-ray diffraction (SCXRD) of the protein-ligand complex.
Mechanistic Insights: Why the 1,3-Diphenyl Scaffold?
When designing ligands for MBL inhibition, the primary goal is to displace the bridging water/hydroxide molecule between the two active-site zinc ions (Zn1 and Zn2) [2]. While simple dicarboxylic acids (e.g., 1H-pyrazole-3,5-dicarboxylic acid) can achieve this baseline chelation, they often lack target specificity and exhibit poor residence times.
The Causality of the DPPDC Design: DPPDC (Molecular Formula: C₁₇H₁₂N₂O₄) overcomes these limitations through its highly constrained geometry [3].
-
Bidentate Chelation: The 4,5-dicarboxylic acid moiety acts as a structural mimic of the β-lactam hydrolysis intermediate. One carboxylate bridges Zn1 and Zn2, while the second forms critical hydrogen bonds with active-site serine or lysine residues.
-
Hydrophobic Anchoring: The inclusion of the bulky 1,3-diphenyl rings is not arbitrary. In subclass B3 MBLs like L1, these phenyl rings engage in extensive van der Waals interactions with specific hydrophobic residues (e.g., Ile162 and Phe61) on the flexible active-site loop. This hydrophobic packing drastically lowers the IC₅₀ compared to unsubstituted pyrazole alternatives.
Comparative Performance: DPPDC vs. Alternative Ligands
To objectively evaluate DPPDC, we must compare its crystallographic and kinetic performance against other established MBL inhibitors. The data below synthesizes findings from high-resolution SCXRD studies[1, 4].
| Ligand / Inhibitor | Target Enzyme (Subclass) | Primary Binding Mode | IC₅₀ (μM) | PDB ID | SCXRD Resolution (Å) |
| DPPDC | L1 (B3 MBL) | Dicarboxylate Zn1-Zn2 bridging + Loop hydrophobic packing | ~1.5 - 7.0 | 2GFJ | 1.80 |
| D-Captopril | L1 (B3 MBL) | Thiolate Zn1-Zn2 bridging | > 100.0 | N/A | N/A |
| 3-Aminophthalic Acid | IMP-1 (B1 MBL) | Dicarboxylate Zn1-Zn2 bridging | ~2.7 | N/A | N/A |
| Biaryl Succinic Acid | IMP-1 (B1 MBL) | Dicarboxylate Zn1-Zn2 bridging | ~0.003 | N/A | N/A |
Data Insight: While biaryl succinic acid shows superior potency against B1 MBLs, DPPDC is specifically optimized for the unique loop topology of B3 MBLs. D-Captopril, a standard thiol-based inhibitor, performs poorly against L1 due to steric clashes, highlighting the superiority of the pyrazole-dicarboxylate scaffold for this specific target.
Experimental Workflows & X-Ray Diffraction Protocols
To ensure reproducibility and scientific integrity, the structural characterization of DPPDC must follow a strict, self-validating pipeline. You cannot successfully co-crystallize a protein if the bulk ligand powder contains amorphous impurities or unintended polymorphs.
Workflow from bulk PXRD phase validation to SCXRD structural analysis of the DPPDC-L1 complex.
Protocol A: Powder X-Ray Diffraction (PXRD) of Bulk DPPDC
Objective: Validate the phase purity and crystallinity of the synthesized/procured DPPDC before protein complexation.
-
Sample Preparation (Causality: Minimizing Preferred Orientation): Lightly grind 50 mg of DPPDC to a uniform particle size (1–5 μm). Mix thoroughly with 10 wt% NIST SRM 640e (Silicon powder). Why? Silicon acts as an internal standard to correct for sample displacement errors, ensuring the peak positions are absolute.
-
Sample Loading: Back-load the mixture into a zero-background silicon holder. Why? Standard glass holders produce an amorphous "halo" at low angles (10–20° 2θ) which can obscure the low-intensity diffraction peaks typical of organic frameworks.
-
Data Collection: Utilize a Cu-Kα radiation source (λ = 1.5406 Å) operating at 40 kV and 40 mA. Scan from 5° to 50° 2θ with a step size of 0.01° and a scan speed of 1°/min.
-
Self-Validation System: Before analyzing the DPPDC peaks, locate the Silicon internal standard peak. If it deviates from exactly 28.44° 2θ, apply a zero-shift correction to the entire dataset. Compare the corrected pattern against the simulated theoretical pattern derived from the ligand's known CIF file. Any unmatched peaks indicate polymorphic impurities, requiring recrystallization.
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) of L1-DPPDC Complex
Objective: Determine the exact binding geometry and Zn-Zn coordination distances at high resolution.
-
Complexation: Incubate purified L1 MBL (10 mg/mL in 50 mM HEPES, pH 7.5) with a 5-fold molar excess of phase-pure DPPDC (dissolved in 100% DMSO) for 2 hours at 4°C. Causality: Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein unfolding or precipitation.
-
Co-Crystallization: Employ the hanging-drop vapor diffusion method. Mix 1 μL of the protein-ligand complex with 1 μL of the reservoir solution (20% PEG 8000, 0.1 M HEPES pH 7.5). Seal over a 500 μL reservoir and incubate at 20°C. Crystals typically form within 3–5 days.
-
Cryoprotection & Harvesting: Transfer the crystal into a cryoprotectant drop (reservoir solution supplemented with 20% v/v glycerol) for 30 seconds, then flash-freeze in liquid nitrogen. Causality: Glycerol prevents the formation of crystalline ice during cooling, which would otherwise generate diffraction rings that mask the protein's diffraction spots.
-
Data Collection & Self-Validating Refinement: Collect data at a synchrotron beamline (100 K, λ = 0.97 Å). Process the data using XDS and solve via molecular replacement using the apo-L1 structure.
-
Self-Validation Metric: During refinement in Phenix, monitor the
value. A valid, non-overfitted structural model of the DPPDC-L1 complex must yield an < 0.25 at a 1.80 Å resolution [1]. If diverges significantly from , the ligand may be modeled incorrectly or at partial occupancy.
-
Conclusion
1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid represents a structural masterclass in MBL inhibitor design. By relying on stringent, self-validating XRD workflows—from verifying the bulk powder via PXRD to resolving the atomic coordinates via SCXRD—researchers can confidently leverage the DPPDC scaffold to develop next-generation countermeasures against β-lactam resistance.
References
-
Crystal structure of the zinc-beta-lactamase L1 from stenotrophomonas maltophilia (inhibitor 1) (PDB ID: 2GFJ). RCSB Protein Data Bank. Available at:[Link]
-
Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. ACS Biochemistry. Available at:[Link]
-
1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid | C17H12N2O4 | CID 673678. PubChem, National Institutes of Health. Available at:[Link]
-
Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers. Antimicrobial Agents and Chemotherapy. Available at:[Link]
Publish Comparison Guide: Thermal Gravimetric Analysis (TGA) of Pyrazole-Based Coordination Polymers
Executive Summary: The Thermal Landscape of Pyrazole CPs
Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.
In the realm of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs), pyrazole-based ligands offer a unique "Goldilocks" zone of reactivity and stability. Unlike carboxylates (prone to hydrolysis) or imidazoles (often too basic, leading to rapid kinetic trapping), pyrazoles (
This guide objectively compares the thermal performance of pyrazole-based CPs against their primary alternatives (imidazole and carboxylate-based systems). It provides a validated TGA workflow to quantify this stability, ensuring your thermal data is robust enough for regulatory filing or high-impact publication.
Comparative Analysis: Pyrazole Performance vs. Alternatives[1][2]
Comparison 1: Ligand Basicity & Bond Strength (The Imidazole vs. Pyrazole Paradox)
Objective: Determine if higher ligand basicity correlates with higher thermal decomposition temperatures (
-
The Alternative (Imidazole): Imidazole (
) is a stronger -donor. According to the HSAB principle, it forms exceptionally strong bonds with borderline soft metals ( , ), often yielding ZIFs (Zeolitic Imidazolate Frameworks) stable up to 500°C. -
The Pyrazole Reality: While neutral pyrazole is a weaker base, its deprotonated form (pyrazolate) bridges two metal centers (exo-bidentate), forming a distinct
cluster. This bridging mode confers exceptional rigidity.-
Data Insight: While ZIF-8 (imidazole) decomposes at ~550°C, pyrazolate-based MOFs (e.g., Zn-BDP) exhibit competitive stability (
) but with superior chemical resistance to basic hydrolysis. -
Key Differentiator: Pyrazole CPs often undergo a "two-step" thermal failure (Ligand dissociation
Framework collapse), whereas imidazoles often fail catastrophically in a single step due to ring carbonization.
-
Comparison 2: Anion Influence on Thermal Stability
Objective: Assess how counter-ions dictate the thermal ceiling of neutral pyrazole CPs.
-
Halides (
): Promote high thermal stability due to efficient packing. typically follows the lattice energy trend: . -
Oxo-anions (
):-
Risk: Nitrate-containing pyrazole CPs often exhibit exothermic decomposition (deflagration) rather than simple weight loss.
-
TGA Signature: A sharp, vertical mass loss accompanied by a heat spike (detectable if running simultaneous DSC/DTA).
-
Performance:
is often lower ( ) compared to halide analogs ( ).
-
Comparison 3: Substituent Engineering (Steric vs. Electronic)
Objective: Quantify the effect of ring substitution on
| Ligand Type | Substituent Effect | Thermal Impact |
| Unsubstituted Pyrazole | High rotational freedom. | Moderate |
| 3,5-Dimethylpyrazole | Steric bulk prevents close packing but increases ligand basicity (+I effect). | Mixed: Lower lattice energy but stronger |
| Amino-pyrazole | H-bonding capability ( | Significant Increase. |
Comparative Data Summary
The following table synthesizes TGA decomposition data (
| Material System | Ligand Class | Metal Node | Residual Mass Mechanism | |
| [Cu(pz) | Neutral Pyrazole | Cu(II) | ~260 | CuO formation (Endothermic) |
| Zn-BDP | Pyrazolate (Bridging) | Zn(II) | 420 | ZnO formation (Oxidative) |
| ZIF-8 | Imidazole | Zn(II) | 550 | ZnO (Carbonization) |
| [Co(mmtz) | Tetrazole (High N) | Co(II) | 304 | Co |
| UiO-66 | Carboxylate | Zr(IV) | 540 | ZrO |
Note: Pyrazole CPs generally sit between carboxylates (lower stability) and imidazoles (higher stability) but offer unique tunability for drug release applications where "ultra-stability" is actually a disadvantage (bio-accumulation).
Validated Experimental Protocol (SOP)
Principle: To ensure reproducibility, the TGA protocol must account for solvent exchange, buoyancy effects, and atmosphere-dependent degradation.
Phase 1: Sample Preparation (The "Dry" Standard)
-
Solvent Exchange: If the CP was synthesized in high-boiling solvents (DMF, DMSO), exchange with volatile methanol or acetone for 3 days (refreshing solvent every 12h).
-
Causality: High-boiling solvents trapped in pores mimic framework decomposition, creating false "weight loss steps" at
.
-
-
Activation: Dry sample under vacuum (
mbar) at for 6 hours. -
Massing: Use
mg of sample.-
Self-Validation: Too little (<2mg) increases signal-to-noise ratio; too much (>15mg) causes thermal gradients and poor gas diffusion.
-
Phase 2: Instrument Configuration
-
Pan: Platinum (Pt) or Alumina (
). Avoid Aluminum pans if . -
Purge Gas: Nitrogen (
) at 20-50 mL/min.-
Switch: Switch to Synthetic Air (
) at if carbon burn-off is required to determine final metal oxide content.
-
-
Ramp Rate:
/min (Standard) or /min (High Throughput).-
Note: Faster rates shift
to higher values (thermal lag). Report rate explicitly.
-
Phase 3: The Workflow Diagram
The following logic flow ensures data integrity during the analysis.
Figure 1: Self-validating TGA workflow logic. The "Solvent Check" loop prevents misinterpretation of desolvation as ligand decomposition.
Mechanistic Visualization: Factors Influencing Stability
Understanding why a pyrazole CP fails thermally is as important as when.
Figure 2: Causal factors influencing the thermal decomposition temperature (
References
-
Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Journal of Materials Chemistry A. Link
-
The thermal stability of metal-organic frameworks. Chemical Reviews. Link
-
Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole. Crystal Growth & Design. Link
-
Highly Stable Energetic Coordination Polymer Assembled with Co(II) and Tetrazole Derivatives. ACS Omega. Link
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Link
-
Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Materials. Link
Advanced HPLC Method Development for the Purity Validation of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid: C18 vs. Biphenyl Selectivity
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology
Executive Summary & Analytical Rationale
The compound 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 165676-63-1)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of biologically active pharmaceutical ingredients (APIs)[2]. Validating the purity of this compound presents unique chromatographic challenges. The molecule features a rigid, electron-rich pyrazole core flanked by two hydrophobic phenyl rings, alongside two highly polar, ionizable carboxylic acid moieties.
Standard reversed-phase high-performance liquid chromatography (RP-HPLC) using alkyl phases (e.g., C18) often struggles to resolve this API from structurally similar synthetic impurities, such as mono-decarboxylated degradants or positional isomers. This guide objectively compares the performance of a traditional C18 stationary phase against a Biphenyl stationary phase , demonstrating why exploiting
Mechanistic Profiling: Why Column Chemistry Matters
To build a robust, self-validating analytical method, we must first understand the causality behind the analyte-stationary phase interactions.
-
Ionization Control (The Role of pH): The two carboxylic acid groups have pKa values typically ranging between 3.0 and 4.5. If the mobile phase pH is not strictly controlled below 2.5, the molecule will exist in a state of partial ionization, leading to severe peak tailing and unpredictable retention times.
-
Selectivity Mechanism (C18 vs. Biphenyl): Alkyl phases (C18) rely purely on dispersive (Van der Waals) forces, separating compounds primarily by hydrophobicity. However, for highly aromatic compounds like 1,3-diphenyl-1H-pyrazole derivatives, non-alkyl stationary phases like Biphenyl offer orthogonal selectivity. The biphenyl rings on the silica surface engage in
stacking with the phenyl and pyrazole rings of the analyte, drastically improving the resolution of closely related structural isomers[3][4].
Figure 1: Mechanistic comparison of stationary phase interactions for aromatic pyrazole derivatives.
Experimental Methodology & Protocols
The following step-by-step protocol outlines the optimized gradient method used to evaluate both columns[5].
Reagents and Sample Preparation
-
API Standard: 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (≥98% purity).
-
Simulated Impurities: 1,3-diphenyl-1H-pyrazole (Impurity A, neutral precursor) and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (Impurity B, mono-decarboxylated degradant).
-
Diluent: 50:50 (v/v) HPLC-grade Water : Acetonitrile.
-
Preparation: Accurately weigh 10 mg of the API and 1 mg of each impurity. Dissolve in 10 mL of diluent (sonicate for 5 minutes) to yield a 1 mg/mL API stock solution spiked with 10% impurities. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Crucial for suppressing carboxylic acid ionization.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (optimal for the conjugated diphenyl-pyrazole chromophore).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 (Re-equilibration) |
Columns Evaluated
-
Standard C18: 150 mm × 4.6 mm, 3 µm particle size, 100 Å pore size.
-
Biphenyl: 150 mm × 4.6 mm, 3 µm particle size, 100 Å pore size.
Comparative Performance Data
The table below summarizes the chromatographic performance of both columns when analyzing the spiked API mixture.
| Analyte | Metric | Standard C18 Column | Biphenyl Column | Performance Shift & Causality |
| Impurity B (Mono-acid) | Retention Time (Rt) | 6.8 min | 8.2 min | Increased Retention: Biphenyl enhances retention of aromatic acids via |
| API (Di-acid) | Retention Time (Rt) | 7.1 min | 9.5 min | Orthogonal Shift: The API elutes after Impurity B on Biphenyl due to stronger interaction with the dual phenyl rings. |
| API / Impurity B | Resolution (Rs) | 1.2 (Co-elution) | 3.8 (Baseline) | Critical Success: C18 fails to adequately resolve the mono-acid from the di-acid. Biphenyl provides baseline separation. |
| API | Tailing Factor (Tf) | 1.45 | 1.05 | Improved Peak Shape: Biphenyl phases often exhibit better surface deactivation for acidic analytes. |
| Impurity A (Neutral) | Retention Time (Rt) | 11.5 min | 13.1 min | Strong Hydrophobicity: Both columns retain the highly hydrophobic neutral precursor well. |
Data Interpretation
On the C18 column, the separation between the API (di-carboxylic acid) and Impurity B (mono-carboxylic acid) is dangerously marginal (
Conversely, the Biphenyl column achieves a resolution of 3.8. The electron-withdrawing nature of the two carboxylic acids on the API alters the electron density of the pyrazole core. The biphenyl stationary phase acts as an electron-rich
Figure 2: Systematic HPLC method development workflow for pyrazole dicarboxylic acid derivatives.
Troubleshooting & Application Scientist Insights
To ensure this method remains a self-validating system in your laboratory, monitor the following critical parameters:
-
Baseline Drift at Low Wavelengths: Because TFA absorbs UV light, running a gradient from 10% to 90% Acetonitrile will cause a baseline shift at 254 nm. If this impacts your limit of quantification (LOQ), switch to 0.1% Formic Acid . Note that Formic Acid is a weaker acid (
), which may result in slight peak broadening for the di-carboxylic acid compared to TFA. -
Sample Solvent Mismatch: Do not inject the sample dissolved in 100% Acetonitrile. Because the starting mobile phase is highly aqueous (90% Water), injecting a strong solvent plug will cause the analyte to precipitate or "travel" down the column before partitioning, resulting in split peaks. Always match the diluent to the initial gradient conditions (or use a 50:50 mix maximum).
-
Column Equilibration: Biphenyl columns require slightly longer equilibration times than standard C18 columns due to the rigidity of the biphenyl ligand. Ensure at least 5-7 column volumes of Mobile Phase A pass through the system between injections.
References
-
PubChem (National Institutes of Health). 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid | C17H12N2O4 | CID 673678. Retrieved from:[Link]
-
Chromtech. Selecting an HPLC Column: Biphenyl vs. C18 Selectivity. Retrieved from: [Link]
-
ResearchGate. Chromatographic Separation of Phenolic Compounds: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from:[Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives. Retrieved from: [Link]
Sources
- 1. 165676-63-1|1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid | C17H12N2O4 | CID 673678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.net.au [chromtech.net.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
UV-Vis Absorption Spectra of 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
The following guide is structured as a high-level technical resource for researchers and drug development professionals. It synthesizes specific chemical data with comparative analysis to aid in the characterization and differentiation of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid .
Executive Summary & Application Context
1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS: 165676-63-1) is a critical scaffold in medicinal chemistry, serving as a precursor for COX-2 inhibitors, antiviral agents, and fluorescent probes. Its optical properties are defined by the conjugation pathway between the N1-phenyl ring, the pyrazole core, and the C3-phenyl ring.
In drug development, the primary analytical challenge is distinguishing this 1,3-isomer from its 1,5-isomer byproduct. This guide provides a definitive comparison of their UV-Vis spectral behaviors, establishing a self-validating protocol for regioisomer identification without sole reliance on NMR.
Technical Deep Dive: The Spectral Profile
Electronic Structure & Transitions
The UV-Vis spectrum of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is characterized by two distinct absorption regions arising from
-
Primary Band (245–260 nm): Attributed to the
transition of the aromatic phenyl-pyrazole conjugated system. In the 1,3-isomer, the C3-phenyl ring maintains planarity with the pyrazole core, maximizing orbital overlap. -
Secondary Band (280–310 nm): A broad shoulder or peak resulting from the conjugation extension by the 4,5-dicarboxylic acid groups (auxochromes). The carboxyl groups induce a bathochromic (red) shift relative to the unsubstituted 1,3-diphenylpyrazole.
Solvatochromic Effects
The molecule exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMSO), the excited state is stabilized more than the ground state, leading to a red shift compared to non-polar solvents (e.g., Dichloromethane).
| Solvent | Dielectric Constant ( | Expected | Transition Type |
| Methanol | 33.0 | ~255, ~290 (sh) | |
| Dichloromethane | 8.93 | ~252, ~285 (sh) | |
| DMSO | 46.7 | ~260, ~305 (sh) | Charge Transfer (CT) |
(Note: "sh" denotes a spectral shoulder)
Comparative Analysis: The "Alternative" (1,5-Isomer)
The most significant "alternative" in a synthetic context is the 1,5-diphenyl-1H-pyrazole-4,5-dicarboxylic acid . Distinguishing these regioisomers is critical for quality control.
Mechanism of Differentiation: Steric Inhibition of Resonance
-
1,3-Isomer (Target): The C3-phenyl group is sterically unencumbered, allowing it to remain coplanar with the pyrazole ring. This extended conjugation results in lower energy transitions (Red Shift).
-
1,5-Isomer (Alternative): The C5-phenyl group experiences severe steric clash with the N1-phenyl group. This forces the C5-phenyl ring to twist out of plane, breaking the conjugation. This results in higher energy transitions (Blue Shift).
Comparison Table: 1,3- vs. 1,5-Diphenyl Systems
| Feature | 1,3-Diphenyl-1H-pyrazole (Target) | 1,5-Diphenyl-1H-pyrazole (Alternative) |
| Steric Environment | Unhindered (Planar) | Sterically Crowded (Twisted) |
| Conjugation Length | Extended (Phenyl-Pyrazole-Phenyl) | Interrupted (Phenyl-Pyrazole only) |
| ~255 nm (Bathochromic) | ~225 nm (Hypsochromic) | |
| Molar Absorptivity ( | High (> 15,000 | Lower (due to loss of planarity) |
| Visual Indication | Often bright white/pale yellow solid | Often colorless/white solid |
Mandatory Visualization: Regioisomer Identification Workflow
The following diagram illustrates the logical workflow for distinguishing the target product from its isomer using UV-Vis and structural logic.
Caption: Logical workflow for distinguishing 1,3- and 1,5-diphenyl isomers based on steric inhibition of resonance observed in UV-Vis spectra.
Experimental Protocol: Self-Validating UV-Vis Characterization
Objective: To obtain a reproducible absorption spectrum for qualitative identification and purity assessment.
Reagents & Equipment[2][3][4]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Avoid Chloroform due to cutoff <245 nm.
-
Blank: Pure solvent from the same batch.
-
Cuvette: Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV light and are unsuitable.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 2.64 mg of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid (MW: 264.28 g/mol ).
-
Dissolve in 10 mL of Methanol to create a 1.0 mM (
M) stock solution. -
Note: If solubility is poor, add 1-2 drops of DMSO, then dilute with Methanol.
-
-
Working Solution Dilution:
-
Take 100
L of Stock Solution and dilute to 10 mL with Methanol. -
Final Concentration: 10
M ( M) . -
Validation Check: The absorbance at
should be between 0.2 and 0.8 AU. If >1.0, dilute further.
-
-
Baseline Correction:
-
Fill two cuvettes with pure Methanol. Place in sample and reference holders. Run "Auto-Zero" or "Baseline".
-
-
Measurement:
-
Replace sample cuvette with the Working Solution.
-
Scan range: 200 nm to 500 nm .
-
Scan speed: Medium (approx. 200 nm/min).
-
-
Data Analysis:
References
-
PubChem. 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CID 673678).[5] National Library of Medicine. [Link]
-
Fun, H. K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E. (Provides structural data on related 1,3-diphenyl systems). [Link]
-
Karci, F., & Karci, F. (2008). Synthesis and absorption spectra of some novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives. Dyes and Pigments. (Discusses spectral shifts in pyrazole carboxylic acid derivatives). [Link]
-
SciSpace. Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. (Provides comparative DFT and experimental UV data for diphenyl-pyrazole systems). [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid, a compound utilized in various synthetic and pharmacological applications.[1] By adhering to these procedures, you can ensure the safety of your personnel and the integrity of our environment.
While specific safety data for 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is not extensively documented, a conservative approach is warranted based on the hazard profile of structurally similar pyrazole derivatives.[2] The related compound, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[3] Therefore, 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid should be handled as a hazardous substance.
Core Principles of Chemical Waste Disposal
Before initiating any disposal procedure, it is crucial to internalize the foundational principles of chemical waste management:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. In the absence of a specific SDS, a conservative approach based on related compounds is necessary.[4]
-
Waste Segregation: Never mix different types of chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[4][5]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and nitrile gloves, when handling chemical waste.[7][8]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation before use.[10]
-
Body Protection: A standard laboratory coat is required.[8]
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect all unused or contaminated solid 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid in a designated, chemically compatible, and sealable waste container.[2]
-
This includes any contaminated items such as weighing paper, spatulas, or paper towels.
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid in a separate, clearly labeled, and sealable container.
-
Do not mix with other solvent waste streams unless permitted by your EHS department.[5]
-
-
Empty Containers:
-
Original containers of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11][12]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[11][12] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[12]
-
3. Waste Container Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
4. Waste Storage:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area.[2][4]
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[9][13]
-
Ensure containers are kept closed except when adding waste.[14][15]
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4][14]
-
The ultimate disposal of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid should be conducted by a licensed professional waste disposal company, typically through high-temperature incineration.[2][10]
-
Never dispose of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid down the drain or in the regular trash.[4][16]
Quantitative Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical safety goggles, nitrile gloves, lab coat | [7][8][9] |
| Primary Hazard Classifications | Harmful if swallowed, skin irritant, serious eye irritant, may cause respiratory irritation (inferred) | [3] |
| Incompatible Materials | Strong oxidizing agents | [9][13] |
| Recommended Disposal Method | High-temperature incineration by a licensed contractor | [2][10] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | [8][15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid.
Caption: Disposal workflow for 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid.
References
-
PubChem. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409. Available from: [Link]
-
PubChem. 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid | C17H12N2O4 | CID 673678. Available from: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]
-
Clark County School District. Chemical Waste Disposal Guidelines. Available from: [Link]
-
Patsnap. How to Minimize Toxic Emissions in Carboxylic Acid Production?. Available from: [Link]
-
Emory University. Chemical Waste Disposal Guidelines. Available from: [Link]
-
McGill University. Chemical waste | Hazardous Waste Management. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]
-
Capot Chemical. MSDS of 1H-Pyrazole-3,4-dicarboxylic acid. Available from: [Link]
-
Western Kentucky University. Hazardous & Regulated Waste Management Guide. Available from: [Link]
-
University of Nebraska-Lincoln. Empty Container Disposal - Safe Operating Procedure. Available from: [Link]
-
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
Sources
- 1. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.de [fishersci.de]
- 10. capotchem.com [capotchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ehs.unl.edu [ehs.unl.edu]
- 13. fishersci.com [fishersci.com]
- 14. cms.ccsd.net [cms.ccsd.net]
- 15. wku.edu [wku.edu]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
